molecular formula C9H6FNS2 B1214126 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol CAS No. 42365-73-1

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Cat. No.: B1214126
CAS No.: 42365-73-1
M. Wt: 211.3 g/mol
InChI Key: MWMWTZPSWBGHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-3H-thiazole-2-thione is an organofluorine compound.

Properties

IUPAC Name

4-(4-fluorophenyl)-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMWTZPSWBGHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962729
Record name 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42838-37-9, 42365-73-1
Record name 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 42365-73-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol is a synthetic heterocyclic compound belonging to the thiazole class of molecules. The thiazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide array of activities including antimicrobial, anti-inflammatory, and anticancer properties. While specific in-depth research on this compound is limited in publicly available literature, this technical guide aims to provide a comprehensive overview of its chemical properties, a generalized synthesis protocol based on established methods for analogous compounds, and a summary of the biological activities observed in structurally related 4-aryl-1,3-thiazole-2-thiol derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential applications of this compound and its analogs.

Chemical Properties

This compound possesses the following chemical and physical properties:

PropertyValueSource
Molecular Formula C₉H₆FNS₂[1][2]
Molecular Weight 211.28 g/mol [2]
Appearance Solid[2]
SMILES FC1=CC=C(C=C1)C2=CSC(=S)N2[1]
InChI 1S/C9H6FNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)[2]
InChI Key MWMWTZPSWBGHNI-UHFFFAOYSA-N[2]

Synthesis

Generalized Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 4-aryl-1,3-thiazole-2-thiol from an α-haloacetophenone and a thiourea derivative.

Materials:

  • 4'-Fluoro-α-bromoacetophenone

  • Ammonium dithiocarbamate or a similar thioamide source

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or other base for neutralization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4'-fluoro-α-bromoacetophenone (1 equivalent) in ethanol.

  • Addition of Thioamide: To the stirred solution, add ammonium dithiocarbamate (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with an aqueous solution of sodium bicarbonate.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

dot

Anticancer_Mechanism Thiazole_Derivative 4-Aryl-Thiazole Derivative PI3K PI3K Thiazole_Derivative->PI3K inhibition mTOR mTOR Thiazole_Derivative->mTOR inhibition Apoptosis Apoptosis Thiazole_Derivative->Apoptosis induces Cell_Growth Cell Growth & Proliferation PI3K->Cell_Growth promotes mTOR->Cell_Growth promotes Experimental_Workflow_Enzyme_Inhibition Compound Test Compound (4-Aryl-Thiazole Derivative) Enzyme_Assay Enzyme Assay (e.g., α-amylase) Compound->Enzyme_Assay Data_Analysis Data Analysis Enzyme_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

References

An In-depth Technical Guide to the Chemical Properties of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known chemical and biological properties of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related structural analogs to provide a predictive profile. All data pertaining to analogs will be clearly indicated.

Chemical Identity and Physical Properties

This compound is a substituted thiazole derivative with a fluorinated phenyl group at the 4-position and a thiol group at the 2-position. This compound can exist in tautomeric forms, as the thiol and the thione. The thione form is often more stable in the solid state and in solution for similar heterocyclic systems.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-(4-Fluorophenyl)thiazole-2-thiol, 4-(p-Fluorophenyl)-2-mercaptothiazole, 4-(4-fluorophenyl)-2(3H)-Thiazolethione[1]
CAS Number 42365-73-1[2][3][4]
Molecular Formula C₉H₆FNS₂[2][3][4]
Molecular Weight 211.28 g/mol [3][4]
Physical Form Solid[1][3]
Melting Point 190-192 °CN/A
SMILES Fc1ccc(cc1)-c2csc(S)n2[3][4]
InChI 1S/C9H6FNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)[3][4]

Note on Tautomerism: The thiol (-SH) group can tautomerize to a thione (C=S) group with the proton residing on the ring nitrogen, forming 4-(4-fluorophenyl)-3H-thiazole-2-thione. Studies on analogous 1,2,4-triazole-3-thiones suggest that the thione form is generally the predominant species in the gas phase and in solution.[5][6]

Solubility

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the searched literature. The following tables provide expected spectral characteristics based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H NMR
Aromatic-H (phenyl)7.0 - 8.0Complex multiplet pattern typical for a 1,4-disubstituted benzene ring.
Thiazole-H (C5-H)6.5 - 7.5A singlet. In a related 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole, this proton appears at 6.22–7.50 ppm.[8]
NH/SH11.0 - 14.0A broad singlet, exchangeable with D₂O. The exact shift is highly dependent on the solvent and concentration.
¹³C NMR
C=S (Thione)160 - 180The thione carbon is typically deshielded.
C4 (Thiazole)140 - 150
C5 (Thiazole)110 - 120
Aromatic-C (phenyl)115 - 165Multiple signals, with the carbon attached to fluorine showing a characteristic coupling (¹JCF).

Table 3: Predicted FT-IR and Mass Spectrometry Data

TechniquePredicted Key SignalsNotes
FT-IR (cm⁻¹)
N-H stretch3100 - 3300Broad band, indicative of the thione tautomer.
C-H stretch (aromatic)3000 - 3100
C=N stretch1600 - 1650
C=C stretch (aromatic)1450 - 1600
C=S stretch1100 - 1250Characteristic for the thione group.
C-F stretch1000 - 1100
Mass Spectrometry (EI)
Molecular Ion (M⁺)m/z 211Expected molecular ion peak.
Key FragmentsFragmentation may involve the loss of sulfur, the fluorophenyl group, or cleavage of the thiazole ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Hantzsch thiazole synthesis.[8] This involves the reaction of an α-haloketone with a thiourea or a related sulfur-containing nucleophile. A likely precursor for this synthesis is 2-bromo-1-(4-fluorophenyl)ethan-1-one.

Reaction Scheme:

G reactant1 2-Bromo-1-(4-fluorophenyl)ethan-1-one reagent Ethanol, Reflux reactant1->reagent reactant2 Ammonium dithiocarbamate reactant2->reagent product This compound reagent->product

Figure 1: Plausible Hantzsch synthesis route.

Detailed Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) in absolute ethanol, add ammonium dithiocarbamate (1.1 equivalents).

  • Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Characterization Workflow

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

G start Synthesized Product tlc TLC for Purity start->tlc mp Melting Point Determination start->mp ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms final Confirmed Structure and Purity tlc->final mp->final ftir->final nmr->final ms->final

Figure 2: Workflow for product characterization.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is limited, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 4-aryl-1,3-thiazole have shown a wide range of activities.

Table 4: Reported Biological Activities of Structurally Related Thiazole Derivatives

Biological ActivityTarget/Mechanism of ActionReference
Anticancer Inhibition of tubulin polymerization; Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9][10]
Enzyme Inhibition Inhibition of 5-lipoxygenase (5-LOX); Inhibition of Cyclooxygenase-2 (COX-2); Inhibition of α-amylase.[8][11][12]
Antimicrobial Broad-spectrum activity against various bacterial and fungal strains.[3]
Anticholinesterase Inhibition of acetylcholinesterase, relevant for Alzheimer's disease.[7]

The presence of the 4-fluorophenyl group is a common feature in many bioactive compounds and can enhance properties such as metabolic stability and binding affinity.

Potential as Enzyme Inhibitors

Given the reported activities of similar compounds, this compound could be a candidate for screening as an inhibitor of various enzymes. The general process for evaluating enzyme inhibition is outlined below.

G start Test Compound assay In vitro Enzyme Assay (e.g., COX-2, 5-LOX) start->assay ic50 Determine IC₅₀ Value assay->ic50 selectivity Selectivity Profiling (against related enzymes) ic50->selectivity moa Mechanism of Action Studies (e.g., kinetics, docking) selectivity->moa lead Lead Compound for Further Development moa->lead

Figure 3: Workflow for enzyme inhibition screening.

Conclusion

This compound is a compound of interest for further investigation, particularly in the context of drug discovery. While specific experimental data is currently sparse, this guide provides a robust predictive profile based on the well-established chemistry and biological activities of the 4-aryl-thiazole scaffold. The proposed synthesis and characterization workflows offer a clear path for researchers to produce and validate this compound for further biological evaluation. The diverse activities of related molecules, including anticancer and enzyme inhibitory effects, suggest that this compound is a promising candidate for inclusion in screening libraries.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. This document details the chemical reactions, experimental protocols, and relevant biological context for researchers and professionals in the field of drug development.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. To achieve the desired 2-thiol substituent on the thiazole ring, a variation of the classical Hantzsch synthesis is employed, utilizing a dithiocarbamate as the source of the sulfur and nitrogen atoms.

The synthesis of this compound proceeds via the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with ammonium dithiocarbamate. This reaction provides a direct and efficient route to the target molecule.

Reaction Scheme:

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-bromo-1-(4-fluorophenyl)ethan-1-one 2-bromo-1-(4-fluorophenyl)ethan-1-one Reaction_Node Hantzsch Thiazole Synthesis 2-bromo-1-(4-fluorophenyl)ethan-1-one->Reaction_Node Ammonium dithiocarbamate Ammonium dithiocarbamate Ammonium dithiocarbamate->Reaction_Node Product_Node This compound Reaction_Node->Product_Node Cyclization

A high-level overview of the synthesis pathway.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-bromo-1-(4-fluorophenyl)ethan-1-oneC₈H₆BrFO217.04403-29-2
Ammonium dithiocarbamateCH₅N₂S₂111.20513-74-6

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₉H₆FNS₂
Molecular Weight211.28 g/mol
CAS Number42365-73-1
AppearanceSolid
Melting PointNot explicitly reported, but expected to be a crystalline solid.
SolubilitySoluble in organic solvents like ethanol, DMSO, and DMF.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established Hantzsch synthesis procedures for similar compounds.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one

  • Ammonium dithiocarbamate

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (1 M)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add a solution of ammonium dithiocarbamate (1.1 eq) in ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into cold deionized water with stirring.

  • Precipitation: Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target compound.

Experimental_Workflow A 1. Dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one in Ethanol B 2. Add Ammonium Dithiocarbamate Solution A->B Reactants Mixing C 3. Reflux for 2-4 hours B->C Heating D 4. Cool to Room Temperature C->D Reaction Completion E 5. Pour into Cold Water D->E Work-up Start F 6. Acidify with HCl E->F Precipitation G 7. Vacuum Filtration F->G Isolation H 8. Wash with Water G->H Purification I 9. Dry the Product H->I Drying J 10. Recrystallize from Ethanol I->J Further Purification K Final Product: this compound J->K Pure Compound

A step-by-step workflow for the synthesis.

Biological Relevance and Potential Signaling Pathways

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] While the specific biological targets of this compound are not extensively documented, compounds with a similar 4-aryl-1,3-thiazole scaffold have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival.

One such crucial pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade . EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a downstream signaling cascade involving the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. Aberrant activation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and inhibition of apoptosis. Thiazole-containing compounds have been identified as inhibitors of key kinases within this pathway, including EGFR itself.[4]

The diagram below illustrates a simplified representation of the EGFR signaling pathway and indicates the potential point of intervention for a thiazole-based inhibitor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Promotes Translation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds and Activates

References

Spectroscopic and Structural Elucidation of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed analysis of its close structural analog, 4-(4-bromophenyl)-1,3-thiazole-2-thiol, to offer valuable insights into its expected spectroscopic characteristics. Additionally, predicted mass spectrometry data for the title compound is included. The guide also outlines detailed experimental protocols for its synthesis and spectroscopic characterization.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₉H₆FNS₂

  • Molecular Weight: 211.28 g/mol

  • CAS Number: 42365-73-1

Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the analogous compound, 4-(4-bromophenyl)-1,3-thiazole-2-thiol, and the predicted mass spectrometry data for this compound. These data are crucial for the structural confirmation and characterization of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 4-(4-bromophenyl)-1,3-thiazole-2-thiol

Table 1: ¹H NMR Spectroscopic Data of 4-(4-bromophenyl)-1,3-thiazole-2-thiol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.68d, J=9 Hz2HAromatic C3'-H, C5'-H
7.50d, J=9 Hz2HAromatic C2'-H, C6'-H
7.10s1HThiazole C5-H
3.46s1HSH

Note: Data obtained for the bromo-analog in CDCl₃ at 400 MHz. The chemical shifts for the fluoro-analog are expected to be similar, with potential minor variations due to the different electronic effects of fluorine versus bromine.

Table 2: ¹³C NMR Spectroscopic Data of 4-(4-bromophenyl)-1,3-thiazole-2-thiol

Chemical Shift (δ, ppm)Assignment
168.35C=S (Thione form)
158.46Thiazole C4
151.75Thiazole C2
138.84Aromatic C1'
138.02Aromatic C4'
136.92Aromatic C2', C6'
134.88Aromatic C3', C5'
130.65Thiazole C5
121.23C-Br

Note: Data obtained for the bromo-analog in CDCl₃ at 400 MHz. For the fluoro-analog, the C4' signal is expected to show a large C-F coupling constant.

Infrared (IR) Spectroscopy Data of 4-(4-bromophenyl)-1,3-thiazole-2-thiol

Table 3: FT-IR Absorption Bands of 4-(4-bromophenyl)-1,3-thiazole-2-thiol

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2900WeakS-H stretch (Thiol form)
~1600StrongC=N stretch (Thiazole ring)
~1500StrongAromatic C=C stretch
~1250StrongC=S stretch (Thione form)
~1100StrongC-N stretch
~830Strongp-substituted benzene C-H out-of-plane bend

Note: The IR spectrum of this compound is expected to show a strong absorption band for the C-F stretch, typically in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺211.99985
[M+Na]⁺233.98179
[M-H]⁻209.98529
[M]⁺210.99202

Note: Data predicted by computational methods.

Experimental Mass Spectrometry of 4-(4-bromophenyl)-1,3-thiazole-2-thiol shows a molecular ion peak [M]⁺ at m/z 272, corresponding to the bromine isotopes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of 4-(4-aryl)-1,3-thiazole-2-thiols.

Synthesis Protocol: Hantzsch Thiazole Synthesis

This method describes a general procedure for the synthesis of 4-aryl-1,3-thiazole-2-thiols from an appropriate α-haloacetophenone and ammonium dithiocarbamate.

  • Preparation of α-haloacetophenone: The corresponding 4-fluoroacetophenone is subjected to bromination using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield 2-bromo-1-(4-fluorophenyl)ethanone.

  • Reaction with Ammonium Dithiocarbamate:

    • In a round-bottom flask, dissolve ammonium dithiocarbamate (1.1 equivalents) in ethanol.

    • To this solution, add a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in ethanol dropwise with stirring at room temperature.

    • The reaction mixture is then heated to reflux for 2-4 hours.

    • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.

    • The crude product is washed with cold ethanol and then water to remove any unreacted starting materials and salts.

    • The solid is dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR.

    • Chemical shifts are referenced to the solvent peak.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or coupled with liquid chromatography (LC).

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

    • Scan the absorbance of the sample from 200 to 800 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Characterization_Workflow synthesis Synthesis of Target Compound (e.g., Hantzsch Synthesis) purification Purification (Recrystallization, Chromatography) synthesis->purification Crude Product prelim_char Preliminary Characterization (TLC, Melting Point) purification->prelim_char Purified Compound spectroscopy Spectroscopic Analysis prelim_char->spectroscopy nmr NMR Spectroscopy (¹H, ¹³C) spectroscopy->nmr ir FT-IR Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms uv UV-Vis Spectroscopy spectroscopy->uv data_analysis Data Analysis and Structure Elucidation nmr->data_analysis Spectral Data ir->data_analysis Spectral Data ms->data_analysis Spectral Data uv->data_analysis Spectral Data final_report Final Report and Data Archiving data_analysis->final_report Confirmed Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol: Molecular Structure, Synthesis, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol. This heterocyclic compound, belonging to the thiazole class, is of significant interest in medicinal chemistry due to the established broad-spectrum bioactivities of the thiazole scaffold. This document summarizes key data, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential therapeutic applications based on evidence from structurally related molecules. For clarity and comparative analysis, all quantitative data are presented in structured tables, and logical workflows are visualized using diagrams.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound characterized by a central 1,3-thiazole ring. This five-membered heterocyclic ring contains a sulfur and a nitrogen atom at positions 1 and 3, respectively. A 4-fluorophenyl group is attached at the 4th position of the thiazole ring, and a thiol group (-SH) is present at the 2nd position. The presence of the thiol group allows for the existence of a tautomeric form, 4-(4-fluorophenyl)-1,3-thiazole-2(3H)-thione.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₉H₆FNS₂
Molecular Weight 211.28 g/mol
CAS Number 42365-73-1[1]
Appearance Solid
SMILES String Fc1ccc(cc1)-c2csc(S)n2
InChI Key MWMWTZPSWBGHNI-UHFFFAOYSA-N
Melting Point 190-192 °C[2]

Spectroscopic Data (Illustrative based on Analogs)

While specific, publicly available spectra for this compound are limited, the following tables provide expected peak ranges and interpretations based on the analysis of structurally similar thiazole derivatives.[3][4]

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~13.0 - 14.0Singlet (broad)SH / NH (thiol/thione tautomer)
~7.8 - 8.0Multiplet2H, Aromatic protons (ortho to F)
~7.1 - 7.3Multiplet2H, Aromatic protons (meta to F)
~7.0 - 7.5Singlet1H, Thiazole C5-H

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~180 - 190C=S (thione tautomer)
~160 - 165 (d, ¹JCF ≈ 250 Hz)Aromatic C-F
~150 - 155Thiazole C4
~128 - 132 (d, ³JCF ≈ 8 Hz)Aromatic CH (ortho to F)
~125 - 130Aromatic C (ipso)
~115 - 118 (d, ²JCF ≈ 22 Hz)Aromatic CH (meta to F)
~110 - 115Thiazole C5

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2600 - 2550WeakS-H stretch (thiol)
~1600 - 1580StrongC=N stretch (thiazole ring)
~1550 - 1450StrongAromatic C=C stretch
~1300 - 1200StrongC-N stretch
~1250 - 1200StrongC-F stretch
~1100 - 1000MediumThiazole ring vibrations
~850 - 800Strongp-disubstituted benzene C-H bend

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
211[M]⁺, Molecular ion
184[M - HCN]⁺
133[M - C₆H₄F]⁺
109[C₆H₄F]⁺
95[C₆H₄F - N]⁺

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 4-aryl-1,3-thiazole-2-thiols is a variation of the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea derivative. In the case of this compound, the synthesis would proceed by reacting 2-bromo-1-(4-fluorophenyl)ethan-1-one with ammonium dithiocarbamate.

Experimental Protocol

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one

  • Ammonium dithiocarbamate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Reaction flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 2-bromo-1-(4-fluorophenyl)ethan-1-one in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add 1.1 equivalents of ammonium dithiocarbamate portion-wise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water.

  • Precipitation and Neutralization: A solid precipitate should form. If the solution is acidic, neutralize it with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the crude product in a desiccator over a suitable drying agent.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification reactant1 2-bromo-1-(4-fluorophenyl)ethan-1-one dissolve Dissolve in Ethanol reactant1->dissolve reactant2 Ammonium dithiocarbamate reactant2->dissolve reflux Reflux (3-4h) dissolve->reflux quench Quench with Water reflux->quench neutralize Neutralize (NaHCO3) quench->neutralize filter Filter & Wash neutralize->filter dry Dry filter->dry recrystallize Recrystallize dry->recrystallize product This compound recrystallize->product

Hantzsch synthesis workflow.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of 4-aryl-2-substituted-1,3-thiazole derivatives has demonstrated a wide range of pharmacological activities.[5][6] These activities suggest potential therapeutic applications for the title compound.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines.[5][7] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival.

Potential Signaling Pathway Modulation:

One of the potential mechanisms of action for anticancer activity could be the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. For instance, some thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.

Anticancer_Pathway Thiazole This compound Kinase Protein Kinase (e.g., CDK) Thiazole->Kinase Inhibition Apoptosis Apoptosis Thiazole->Apoptosis Induces (indirectly) Substrate Kinase Substrate Kinase->Substrate Phosphorylation Kinase->Apoptosis Inhibits PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Promotes Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Solution Incubate Incubate Enzyme with Inhibitor Enzyme->Incubate Substrate Substrate Solution AddSubstrate Add Substrate Substrate->AddSubstrate Inhibitor Inhibitor Solution (Thiazole derivative) Inhibitor->Incubate Incubate->AddSubstrate Reaction Enzymatic Reaction AddSubstrate->Reaction Measure Measure Product Formation (e.g., Spectrophotometry) Reaction->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate Result IC50 Value Calculate->Result

References

The 4-Phenylthiazole Core: A Scaffolding Success in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of 4-Phenylthiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents. Among the vast landscape of thiazole-containing compounds, derivatives featuring a phenyl group at the 4-position have garnered significant attention from researchers, scientists, and drug development professionals. This enduring interest stems from their synthetic accessibility and their remarkable breadth of biological activities, ranging from anticancer and antifungal to anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery and historical development of 4-phenylthiazole derivatives, detailing key synthetic methodologies, quantitative biological data, and the intricate signaling pathways they modulate.

A Historical Perspective: From Landmark Syntheses to Therapeutic Breakthroughs

The journey of 4-phenylthiazole derivatives is intrinsically linked to the foundational discoveries in heterocyclic chemistry. The late 19th century witnessed the pioneering work of Arthur Hantzsch, who, in 1887, developed a versatile method for thiazole synthesis by reacting α-haloketones with thioamides.[1] This reaction, now famously known as the Hantzsch thiazole synthesis, became a fundamental tool for constructing the thiazole ring and laid the groundwork for the exploration of its derivatives.

Over the decades, the synthetic repertoire for accessing thiazole scaffolds expanded with the development of other named reactions. The Cook-Heilbron synthesis , discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, provided a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[2] Another significant contribution is the Gabriel synthesis , which, while more broadly known for amine synthesis, can be adapted for the preparation of thiazole precursors.[3][4] These seminal synthetic strategies opened the door for the systematic investigation of substituted thiazoles, including the 4-phenyl-substituted class, and their potential as therapeutic agents. The inherent versatility of these methods allowed for the generation of diverse libraries of 4-phenylthiazole derivatives, fueling structure-activity relationship (SAR) studies and the eventual identification of potent bioactive molecules.

Key Synthetic Methodologies

The construction of the 4-phenylthiazole core is primarily achieved through a few robust and well-established synthetic routes. The choice of method often depends on the desired substitution pattern on the thiazole ring and the availability of starting materials.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the most widely employed method for preparing 4-phenylthiazole derivatives.[1][5] The classical approach involves the condensation of an α-haloketone (typically a 2-haloacetophenone) with a thioamide.

Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole [5]

  • Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution, Deionized Water.

  • Procedure:

    • In a round-bottom flask, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).

    • Add methanol as the solvent and a magnetic stir bar.

    • Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% Na₂CO₃ solution to neutralize the hydrobromide salt and precipitate the free base.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.

Modern variations of the Hantzsch synthesis often employ microwave irradiation to accelerate the reaction, reduce reaction times, and improve yields. One-pot, multi-component approaches have also been developed for increased efficiency.[5]

The Cook-Heilbron Thiazole Synthesis

This method is particularly useful for the synthesis of 5-amino-4-phenylthiazole derivatives.[2] It involves the reaction of an α-aminonitrile with a dithioacid or a related sulfur-containing compound.

Experimental Protocol: General Procedure for Cook-Heilbron Synthesis [2]

  • Materials: α-Aminonitrile (e.g., aminoacetonitrile), Carbon disulfide, a suitable base (e.g., triethylamine), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the α-aminonitrile in a suitable solvent.

    • Add the base, followed by the slow addition of carbon disulfide at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • The reaction involves the initial formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the 5-aminothiazole ring.

    • Work-up typically involves removal of the solvent and purification of the product by crystallization or chromatography.

The Gabriel Thiazole Synthesis

While not a direct thiazole synthesis, the Gabriel synthesis of primary amines can be a key step in preparing precursors for thiazole ring formation.[3][4] For instance, an N-alkylated phthalimide can be further elaborated to an α-aminoketone, which is a precursor for the Hantzsch synthesis.

Experimental Protocol: Gabriel Synthesis of a Primary Amine Precursor [6]

  • Materials: Potassium phthalimide, an appropriate alkyl halide, a suitable solvent (e.g., DMF), Hydrazine hydrate.

  • Procedure:

    • Dissolve potassium phthalimide in DMF.

    • Add the alkyl halide and heat the mixture to facilitate the SN2 reaction, forming the N-alkylphthalimide.

    • After the reaction is complete, cool the mixture and add hydrazine hydrate.

    • Reflux the mixture to cleave the phthalimide group and liberate the primary amine.

    • The resulting primary amine can then be used in subsequent steps to construct the 4-phenylthiazole derivative.

Biological Activities and Therapeutic Potential

4-Phenylthiazole derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 4-phenylthiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

Quantitative Data on Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
Methoxybenzoyl-aryl-thiazolesProstate Cancer (PC-3)0.006 - 0.114[7]
Methoxybenzoyl-aryl-thiazolesMelanoma (B16-F10)0.027 - 0.304[7]
Phenylthiazole-based Ru(II) complexesOvarian Cancer (CH1/PA-1)0.2 - 15.3[8]
Phenylthiazole-based Os(II) complexesOvarian Cancer (CH1/PA-1)0.08 - 2.5[8]
Benzimidazole-thiazole derivativesHuman Cancer Cell LinesFavorable IC50 values[9]
Thiazoline-tetralin derivativesHuman Breast Adenocarcinoma (MCF-7)>69.2[10]
Thiazoline-tetralin derivativesHuman Lung Carcinoma (A549)>86.1[10]

One of the key mechanisms through which 4-phenylthiazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Overactivity of certain kinases is a hallmark of many cancers.

Signaling Pathway: p38 MAP Kinase Inhibition

Some 4-phenylthiazole derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[11] p38 MAPK is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Inhibition of p38 MAPK can lead to the suppression of pro-inflammatory cytokines like TNF-α, thereby mitigating cancer-related inflammation.[11]

p38_MAPK_pathway Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Stimuli->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Downstream_Targets->Inflammatory_Response leads to 4_Phenylthiazole_Inhibitor 4-Phenylthiazole Inhibitor 4_Phenylthiazole_Inhibitor->p38_MAPK

p38 MAP Kinase signaling pathway and its inhibition.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival and proliferation.[12][13] Several 4-phenylthiazole derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_AKT_mTOR_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival 4_Phenylthiazole_Inhibitor 4-Phenylthiazole Inhibitor 4_Phenylthiazole_Inhibitor->PI3K 4_Phenylthiazole_Inhibitor->AKT 4_Phenylthiazole_Inhibitor->mTOR

PI3K/AKT/mTOR pathway and points of inhibition.
Antifungal Activity

The emergence of drug-resistant fungal infections poses a significant threat to global health. 4-Phenylthiazole derivatives have emerged as a promising class of antifungal agents with activity against a broad spectrum of pathogenic fungi.

Quantitative Data on Antifungal Activity

Compound ClassFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
Phenylthiazole-thiadiazole thionesSclerotinia sclerotiorum-0.51[14]
Phenylthiazole-thiadiazole thionesRhizoctonia solani->50[14]
Phenylthiazole-acylhydrazonesMagnaporthe oryzae-1.29 - 2.65[15]
2-Hydrazinyl-4-phenyl-1,3-thiazolesCandida albicans3.9-[16]
Phenylthiazole-oxadiazolesCandida albicans1-2-[17]
Phenylthiazole-oxadiazolesCandida glabrata0.5-1-[17]
Phenylthiazole-oxadiazolesCandida auris2-4-[17]
(4-Substituted-Phenyl)-thiazol-iminesCandida parapsilosis-1.23 (IC50)[18]

The antifungal mechanism of action for many 4-phenylthiazole derivatives involves the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to cell death.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Recent studies have highlighted the neuroprotective potential of 4-phenylthiazole derivatives. These compounds have been shown to protect neurons from oxidative stress and excitotoxicity. For example, N-adamantyl-4-methylthiazol-2-amine has been shown to attenuate amyloid-β-induced oxidative stress in the hippocampus by regulating the Nrf2/HO-1 pathway.[19] Other derivatives have been investigated for their ability to modulate AMPA receptors, which could be a therapeutic strategy for various neurodegenerative conditions.[20]

Other Biological Activities

The therapeutic potential of 4-phenylthiazole derivatives extends beyond the activities mentioned above. They have also been investigated as:

  • Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibitors: For the treatment of pain and inflammation.[21]

  • Antimalarial Agents: Showing inhibitory effects against Plasmodium falciparum.[9]

  • Antiviral Agents: With activity against viruses such as the vesicular stomatitis virus.[9]

  • Antidiabetic Agents: Acting as α-glucosidase inhibitors.[9]

Structure-Activity Relationships (SAR)

The extensive research into 4-phenylthiazole derivatives has led to a significant understanding of their structure-activity relationships. The biological activity of these compounds can be finely tuned by modifying the substituents on both the phenyl and thiazole rings.

General SAR Observations for Anticancer Activity

SAR_Anticancer cluster_0 4-Phenylthiazole Core cluster_1 Substituents on Phenyl Ring (Position 4) cluster_2 Substituents on Thiazole Ring (Position 2) Core 4-Phenylthiazole EWG Electron-Withdrawing Groups (e.g., -F, -Cl) Often enhance activity EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Can also increase activity Bulky_Groups Bulky Groups May decrease activity due to steric hindrance Amine Amino Group (-NH2) Often crucial for activity Heterocycles Other Heterocycles (e.g., oxadiazole, thiadiazole) Can enhance potency and selectivity

Key SAR insights for anticancer 4-phenylthiazoles.

For anticancer agents, substitutions on the phenyl ring can have a significant impact on potency. For instance, in a series of methoxybenzoyl-aryl-thiazoles, para-fluoro and para-methyl substitutions on the phenyl ring at the 4-position of the thiazole increased antiproliferative activity.[7] The nature of the substituent at the 2-position of the thiazole ring is also critical, with amino groups and other heterocyclic moieties often being key for potent activity.

Pharmacokinetics and Drug Development

For any promising therapeutic candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial.[22][23] Research into 4-phenylthiazole derivatives has included in silico and in vitro ADME profiling to assess their drug-likeness.[21] Studies on the metabolic stability of these compounds, for example, using rat liver microsomes, have been conducted to identify metabolically labile sites and guide further structural modifications to improve their pharmacokinetic profiles.[21]

Conclusion

The 4-phenylthiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From its origins in classical organic synthesis to its current status as a key pharmacophore in a multitude of drug discovery programs, the journey of 4-phenylthiazole derivatives highlights the power of heterocyclic chemistry in addressing unmet medical needs. The wealth of synthetic methodologies allows for the creation of vast and diverse chemical libraries, while the broad spectrum of biological activities continues to inspire further research. As our understanding of the complex signaling pathways involved in diseases deepens, the rational design of novel 4-phenylthiazole derivatives, guided by detailed structure-activity relationship studies and pharmacokinetic profiling, will undoubtedly lead to the development of the next generation of innovative medicines.

References

The Rising Therapeutic Tide: A Technical Guide to the Biological Potential of Fluorinated Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of numerous compound classes. Among these, thiazoles, a versatile class of sulfur and nitrogen-containing heterocycles, have demonstrated a broad spectrum of biological activities. The introduction of fluorine atoms into the thiazole core can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the burgeoning field of fluorinated thiazole compounds, summarizing their diverse biological potential, detailing key experimental protocols for their evaluation, and visualizing the intricate molecular pathways they modulate.

Anticancer Potential of Fluorinated Thiazoles

Fluorinated thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide array of human cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes involved in cancer progression to the disruption of cellular division.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various fluorinated thiazole compounds has been extensively evaluated, with IC50 values providing a quantitative measure of their potency. The following tables summarize the anticancer activity of representative fluorinated thiazole derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of Fluorinated Thiazolo[4,5-d]pyrimidines [1]

CompoundTarget Cell LineIC50 (µM)
Compound A Leukemia (CCRF-CEM)< 0.01
Melanoma (SK-MEL-28)0.02
Renal Cancer (UO-31)0.01
Compound B Non-Small Cell Lung Cancer (NCI-H522)0.02
Colon Cancer (SW-620)0.03
Compound C Ovarian Cancer (OVCAR-3)0.04

Table 2: Anticancer Activity of Fluorinated Hydrazinyl-Thiazoles [2]

CompoundBxPC-3 (Pancreatic)MOLT-4 (Leukemia)MCF-7 (Breast)
4m 1.69 µM1.85 µM2.2 µM
4n >10 µM>10 µM>10 µM
4r >10 µM>10 µM>10 µM

Table 3: Anticancer Activity of Thiazole-Naphthalene Derivatives [3]

CompoundMCF-7 (Breast)A549 (Lung)
5b 0.48 ± 0.03 µM0.97 ± 0.13 µM

Table 4: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives [4]

CompoundCNS SNB-75Renal UO-31
2a PotentPotent
4-6(a) PotentPotent

Table 5: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [5]

CompoundA375 (Melanoma)C32 (Melanoma)DU145 (Prostate)MCF-7/WT (Breast)
3b 20% viability at 50 µM20% viability at 50 µM--

Mechanisms of Anticancer Action

The potent anticancer effects of fluorinated thiazoles are attributed to their ability to interfere with critical cellular processes. Key mechanisms of action that have been elucidated include the inhibition of tubulin polymerization, aromatase, and the VEGFR2/AKT signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division. Several fluorinated thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

tubulin_inhibition Fluorinated_Thiazole Fluorinated_Thiazole Tubulin_Dimers Tubulin_Dimers Fluorinated_Thiazole->Tubulin_Dimers Binds to Colchicine Site Microtubule_Assembly Microtubule_Assembly Fluorinated_Thiazole->Microtubule_Assembly Inhibits Tubulin_Dimers->Microtubule_Assembly Polymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Assembly->Mitotic_Spindle_Formation Cell_Cycle_Arrest_G2M Cell_Cycle_Arrest_G2M Microtubule_Assembly->Cell_Cycle_Arrest_G2M Disruption leads to Cell_Division Cell_Division Mitotic_Spindle_Formation->Cell_Division Apoptosis Apoptosis Cell_Cycle_Arrest_G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by fluorinated thiazole compounds.

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. Certain fluorinated thiazole derivatives have demonstrated potent aromatase inhibitory activity.[6][7]

aromatase_inhibition Fluorinated_Thiazole Fluorinated_Thiazole Aromatase_Enzyme Aromatase_Enzyme Fluorinated_Thiazole->Aromatase_Enzyme Inhibits Estrogens Estrogens Aromatase_Enzyme->Estrogens Catalyzes Conversion Androgens Androgens Androgens->Aromatase_Enzyme Substrate Estrogen_Receptor Estrogen_Receptor Estrogens->Estrogen_Receptor Binds to Tumor_Growth Tumor_Growth Estrogen_Receptor->Tumor_Growth Promotes

Caption: Mechanism of aromatase inhibition by fluorinated thiazole derivatives.

VEGFR-2/AKT Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT are critical components of signaling pathways that regulate angiogenesis, cell survival, and proliferation. Fluorinated thiazoles have been developed as inhibitors of this pathway.

vegfr2_akt_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell_Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Fluorinated_Thiazole Fluorinated_Thiazole Fluorinated_Thiazole->VEGFR2 Inhibits Fluorinated_Thiazole->AKT Inhibits

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by fluorinated thiazoles.

Antimicrobial and Other Therapeutic Activities

Beyond their anticancer properties, fluorinated thiazole compounds have demonstrated significant potential as antimicrobial agents, targeting a range of pathogenic bacteria and fungi. Furthermore, their ability to inhibit enzymes such as α-amylase points to their potential in managing conditions like diabetes.[8][9]

Quantitative Analysis of Antimicrobial and Enzyme Inhibitory Activity

The following table summarizes the antimicrobial and enzyme inhibitory activities of selected fluorinated thiazole derivatives.

Table 6: Antimicrobial and α-Amylase Inhibitory Activity of Fluorinated Hydrazinylthiazole Derivatives [8][9]

Compoundα-Amylase Inhibition IC50 (µM)Antibacterial Activity (MIC in µg/mL)Antifungal Activity (MIC in µg/mL)
3h 5.14 ± 0.03--
Acarbose (Standard) 5.55 ± 0.06--
Various Derivatives -Moderate to goodModerate to good

Experimental Protocols

The evaluation of the biological potential of fluorinated thiazole compounds relies on a suite of standardized in vitro assays. Detailed methodologies for key experiments are provided below.

Synthesis of Fluorinated Thiazole Derivatives

A common and versatile method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis. For fluorinated analogs, this typically involves the reaction of a fluorinated α-haloketone with a thiosemicarbazone.

General Procedure for Hantzsch Thiazole Synthesis: [9]

  • An equimolar mixture of the appropriate thiosemicarbazone and 2-bromo-4-fluoroacetophenone is prepared in absolute ethanol.

  • The reaction mixture is refluxed for 4-5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization.

hantzsch_synthesis_workflow cluster_reactants Reactants Thiosemicarbazone Thiosemicarbazone Mix_and_Reflux Mix in Ethanol and Reflux (4-5h) Thiosemicarbazone->Mix_and_Reflux alpha_Haloketone Fluorinated α-Haloketone alpha_Haloketone->Mix_and_Reflux Monitor_TLC Monitor by TLC Mix_and_Reflux->Monitor_TLC Cool_and_Filter Cool, Filter, Wash, and Dry Monitor_TLC->Cool_and_Filter Reaction Complete Purification Recrystallization Cool_and_Filter->Purification Final_Product Fluorinated Thiazole Derivative Purification->Final_Product

Caption: General workflow for the Hantzsch synthesis of fluorinated thiazoles.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated thiazole compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol for Broth Microdilution:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the fluorinated thiazole compounds in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Fluorinated thiazole compounds represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy against a range of cancer cell lines and microbial pathogens, coupled with their diverse mechanisms of action, underscores their significant therapeutic potential. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel biological targets will undoubtedly pave the way for the development of next-generation therapeutics based on this remarkable chemical entity. This guide serves as a foundational resource for researchers dedicated to unlocking the full potential of fluorinated thiazoles in the fight against human diseases.

References

An In-depth Technical Guide to 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: MWMWTZPSWBGHNI-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol, a sulfur-containing heterocyclic compound of interest to researchers in drug discovery and development. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages established principles of thiazole synthesis and the reported biological activities of structurally related analogs to provide a foundational understanding for scientific professionals.

Physicochemical Properties

Key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound-
InChIKey MWMWTZPSWBGHNI-UHFFFAOYSA-N
Molecular Formula C₉H₆FNS₂
Molecular Weight 211.28 g/mol
Physical Form Solid
CAS Number 42365-73-1

Synthesis Methodology: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely adopted method for the preparation of thiazole derivatives.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors would be 2-bromo-1-(4-fluorophenyl)ethanone and a suitable thioamide, such as thiourea, followed by thionation or use of a dithiocarbamate derivative.

General Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-bromo-1-(4-fluorophenyl)ethanone in a suitable solvent such as ethanol.

  • Addition of Thioamide: To the stirred solution, add 1.1 equivalents of a thioamide, such as ammonium dithiocarbamate or a similar sulfur source.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the purified this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Logical Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product alpha_haloketone 2-Bromo-1-(4-fluorophenyl)ethanone dissolution Dissolution in Solvent (e.g., Ethanol) alpha_haloketone->dissolution thioamide Thioamide/Sulfur Source thioamide->dissolution reflux Reflux (2-6 hours) dissolution->reflux workup Work-up & Purification reflux->workup product This compound workup->product

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific quantitative biological data for this compound are not extensively documented, the thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 4-aryl-1,3-thiazole have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The biological activities of some related thiazole derivatives are summarized below.

Compound ClassBiological ActivityIC₅₀ / Activity MetricReference
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesα-Amylase InhibitionIC₅₀ values ranging from 5.14 µM to higher concentrations[2]
4-(4-Bromophenyl)-thiazol-2-amine derivativesAnticancer (MCF7 cell line)IC₅₀ = 10.5 µM for the most active compound[3]
Thiazole-pyridine hybridsAnticancer (Breast Cancer)IC₅₀ = 5.71 µM[4]
N-acylated 2-amino-5-benzyl-1,3-thiazolesCytotoxicityIC₅₀ = 10–30 µM[4]

Hypothesized Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways implicated in disease. For instance, some thiadiazole derivatives have been shown to inhibit the MEK/ERK signaling pathway in colorectal cancer.[5] The diagram below illustrates a simplified representation of this pathway, which could be a potential area of investigation for the title compound.

MEK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Responses Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Responses Inhibitor Potential Inhibition by This compound Inhibitor->MEK

Caption: A simplified diagram of the MEK/ERK signaling pathway, a potential target for thiazole derivatives.

Conclusion

This compound represents a molecule of interest within the broader class of bioactive thiazole derivatives. While specific experimental data on its synthesis and biological activity are limited, this guide provides a framework for its preparation based on the well-established Hantzsch synthesis. Furthermore, by examining the activities of structurally related compounds, potential avenues for biological investigation, such as enzyme inhibition and modulation of cancer-related signaling pathways, are highlighted. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to determine its potential as a lead for drug discovery programs.

References

An In-depth Technical Guide to 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol, a member of the thiazole class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical Identity and Properties

This compound is a solid organic compound. Its chemical structure features a central thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This core is substituted with a 4-fluorophenyl group at the 4-position and a thiol group at the 2-position.

SMILES Notation: The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: Fc1ccc(cc1)-c2csc(S)n2[1]

An alternative representation is: C1=CC(=CC=C1C2=CSC(=S)N2)F[2][3]

Physicochemical Properties: The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₆FNS₂[2]
Molecular Weight 211.28 g/mol
CAS Number 42365-73-1[2]
Appearance Solid
Melting Point 190-192 °C[4]
InChI Key MWMWTZPSWBGHNI-UHFFFAOYSA-N[1]

Predicted Collision Cross Section (CCS) Data: Predicted CCS values provide information on the molecule's size and shape in the gas phase, which is relevant for analytical techniques like ion mobility spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 211.99985137.0
[M+Na]⁺ 233.98179148.8
[M-H]⁻ 209.98529140.9
[M+NH₄]⁺ 229.02639157.0
[M+K]⁺ 249.95573142.1
Data from PubChemLite[3]

Synthesis

The synthesis of 4-aryl-1,3-thiazole derivatives often employs the Hantzsch thiazole synthesis.[5] A generalized workflow for the synthesis of this compound and its derivatives is depicted below. This typically involves the reaction of an α-haloketone with a thiourea or thioamide. For instance, 2-bromo-1-(4-fluorophenyl)ethanone can be reacted with a suitable thiourea derivative.

G General Hantzsch Thiazole Synthesis A 2-Bromo-4'-fluoroacetophenone E Cyclization A->E B Thiosemicarbazide B->E C Ethanol (Solvent) D Reflux C->D D->E + Heat F 4-(4-fluorophenyl)-1,3-thiazole-2-amine derivative E->F G In Vitro Anticancer Drug Screening Workflow A Cancer Cell Line Culture B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis (IC50 Determination) D->E F Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) E->F If promising

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of 4-(4-fluorophenyl)-1,3-thiazole-2-thiol and its S-substituted derivatives. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of novel therapeutic agents.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a key structural motif in numerous clinically approved drugs, exhibiting a wide range of biological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. The incorporation of a 4-fluorophenyl group can further enhance the biological activity and pharmacokinetic properties of these molecules. This document details the synthesis of the parent compound, this compound, and its subsequent derivatization at the thiol position, along with protocols for evaluating their biological potential.

Synthesis of this compound and its Derivatives

The synthesis of the target compounds is primarily achieved through the Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring. Subsequent derivatization of the thiol group allows for the exploration of a wide range of chemical space and the optimization of biological activity.

Experimental Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of S-Substituted Derivatives cluster_2 Biological Evaluation start 2-Bromo-1-(4-fluorophenyl)ethan-1-one + Thiourea reflux Reflux in Ethanol start->reflux workup Neutralization & Filtration reflux->workup product1 This compound workup->product1 product1_ref This compound alkylation S-Alkylation/Arylation product1_ref->alkylation workup2 Purification alkylation->workup2 product2 S-Substituted Derivatives workup2->product2 product2_ref S-Substituted Derivatives anticancer Anticancer Assays product2_ref->anticancer antimicrobial Antimicrobial Assays product2_ref->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic G cluster_0 RAS/RAF/MEK/ERK Signaling Pathway cluster_1 Inhibition by Thiazole Derivatives RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Thiazole This compound Derivatives Thiazole->MEK Inhibits

Application Notes and Protocols: Antimicrobial Activity of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The thiazole ring is a core structural motif in several clinically approved drugs.[2] This document provides an overview of the potential antimicrobial applications of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol and detailed protocols for its evaluation.

Note: As of the latest literature review, specific studies detailing the antimicrobial activity of this compound are not publicly available. The following application notes and protocols are based on the established antimicrobial properties of structurally related 4-aryl-thiazole derivatives and provide a foundational framework for the investigation of this specific compound.

Anticipated Antimicrobial Potential

While direct data is pending, the structural features of this compound suggest potential antimicrobial efficacy. The thiazole nucleus is a known pharmacophore in many antimicrobial agents. The presence of a fluorophenyl group at the 4-position may enhance its activity, as halogen substituents can modulate the lipophilicity and electronic properties of the molecule, often leading to improved biological activity. The 2-thiol group offers a site for potential interaction with biological targets or for further chemical modification to create novel derivatives with enhanced potency.

Data Presentation: Antimicrobial Activity of Representative Thiazole Derivatives

To illustrate the typical antimicrobial efficacy of this class of compounds, the following table summarizes the activity of various thiazole derivatives against a range of microbial pathogens. This data is provided as a reference for expected activity and as a guide for selecting appropriate microbial strains for testing this compound.

Compound/DerivativeTest OrganismActivity MetricResultReference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Staphylococcus aureusMIC16.1 µM
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Escherichia coliMIC16.1 µM
4-(4-bromophenyl)-thiazol-2-amine derivative (p4)Bacillus subtilisMIC28.8 µM
4-(4-bromophenyl)-thiazol-2-amine derivative (p3)Aspergillus nigerMIC16.2 µM
4-(4-bromophenyl)-thiazol-2-amine derivative (p6)Candida albicansMIC15.3 µM
S-substituted thiazolyl-1,3,4-oxadiazole (5a, R¹=4-F)Gram-positive & Gram-negative bacteriaGood Activity-
S-substituted thiazolyl-1,3,4-oxadiazole (5e, R¹=4-F)FungiGood Activity-

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following are detailed protocols for standard assays to determine the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control (Growth Control): A well containing broth and microbial inoculum only.

    • Solvent Control: A well with the highest concentration of DMSO used, broth, and inoculum.

    • Sterility Control: A well with broth only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.

Protocol 2: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test compound.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic solution

  • Negative control (DMSO)

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Preparation of Microbial Lawn: Adjust the turbidity of the microbial suspension to the 0.5 McFarland standard. Dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of the agar plate to create a lawn.

  • Well Preparation: Use a sterile cork borer to punch uniform wells into the agar.

  • Application of Test Compound: Prepare different concentrations of this compound in DMSO. Add a fixed volume (e.g., 100 µL) of each concentration into separate wells.

  • Controls:

    • Positive Control: Add a standard antibiotic solution to one well.

    • Negative Control: Add pure DMSO to another well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow and Signaling Pathways

Broth_Microdilution_Workflow A Prepare Compound Stock Solution in DMSO C Perform 2-fold Serial Dilution of Compound in 96-Well Plate A->C B Prepare 0.5 McFarland Microbial Suspension D Dilute & Add Microbial Inoculum to Wells B->D C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Results: Observe for Turbidity E->F G Determine MIC F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Agar_Well_Diffusion_Workflow A Prepare Agar Plate (e.g., MHA) B Create Microbial Lawn (0.5 McFarland) A->B C Punch Wells in Agar B->C D Add Compound Solutions & Controls to Wells C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the agar well diffusion susceptibility test.

Thiazole_MoA cluster_0 Potential Microbial Targets of Thiazole Derivatives A This compound (Hypothesized) B Bacterial Cell Wall Synthesis A->B Inhibition C Protein Synthesis A->C Inhibition D DNA Gyrase / Topoisomerase A->D Inhibition E Fatty Acid Biosynthesis (FabH) A->E Inhibition

Caption: Hypothesized mechanisms of antimicrobial action for thiazole derivatives.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. The protocols and information provided herein offer a comprehensive guide for researchers to initiate a thorough investigation into its antimicrobial properties. Further studies, including determination of the minimum bactericidal/fungicidal concentration (MBC/MFC), time-kill kinetics, and mechanism of action studies, are recommended to fully characterize its potential as a therapeutic agent.

References

Application Notes and Protocols: 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as enzyme inhibitors, demonstrating activity against key enzymes implicated in various diseases. This document provides a summary of the available data on the enzyme inhibitory potential of derivatives of this compound, along with detailed protocols for relevant enzymatic assays.

Note: The majority of currently available research focuses on the biological activities of derivatives of this compound, rather than the parent compound itself. The following data and protocols are based on these derivatives.

Enzyme Inhibitory Activities of this compound Derivatives

Derivatives of this compound have shown inhibitory activity against α-amylase and possess antiglycation properties. Furthermore, analogous thiazole structures have been identified as inhibitors of p38 MAP kinase.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives.

Table 1: α-Amylase Inhibitory Activity of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Derivatives

Compound IDSubstituent on Arylidene RingIC50 (µM) ± SD
3h 5-Chloro-2-hydroxy5.14 ± 0.03[1]
3n Thiophen-2-yl5.77 ± 0.05[1]
Acarbose (Standard) -5.55 ± 0.06[1]

Table 2: Antiglycation Activity of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Derivatives

Compound IDSubstituent on Arylidene RingIC50 (mg/mL) ± SD
3i 3-(Trifluoromethyl)0.393 ± 0.002[1]
3d 4-(Trifluoromethyl)0.394 ± 0.003[1]
3k 2-(Trifluoromethyl)0.396 ± 0.002[1]
3f 3-Bromo0.399 ± 0.002[1]
Aminoguanidine (Standard) -0.403 ± 0.001[1]

Signaling Pathway

p38 MAP Kinase Signaling Pathway

Thiazole derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and stress. The p38 MAPK pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2]

p38_MAPK_pathway Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Effectors (e.g., MK2, ATF2) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor This compound (and derivatives) Inhibitor->p38 Inhibition

Caption: p38 MAP Kinase Signaling Pathway and the inhibitory action of thiazole derivatives.

Experimental Protocols

General Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a general workflow for determining the enzyme inhibitory potential of a compound.

experimental_workflow start Start prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solution - Buffer start->prep_reagents serial_dilutions Prepare Serial Dilutions of Inhibitor prep_reagents->serial_dilutions assay_setup Set up Assay Plate: - Control (no inhibitor) - Blank (no enzyme) - Test (with inhibitor) serial_dilutions->assay_setup pre_incubation Pre-incubate Enzyme with Inhibitor assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_signal Measure Signal (e.g., Absorbance, Fluorescence) stop_reaction->measure_signal data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value measure_signal->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: α-Amylase Inhibition Assay

This protocol is adapted from methodologies used for testing thiazole derivatives.[3][4]

Objective: To determine the in vitro inhibitory effect of this compound on α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase

  • Starch (soluble)

  • This compound

  • Acarbose (positive control)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Water bath

Procedure:

  • Preparation of Reagents:

    • α-Amylase solution: Prepare a solution of porcine pancreatic α-amylase (2 units/mL) in sodium phosphate buffer.

    • Starch solution: Prepare a 1% (w/v) starch solution by dissolving soluble starch in deionized water with gentle heating.

    • Inhibitor and Control Solutions: Dissolve this compound and acarbose in DMSO to prepare stock solutions (e.g., 10 mg/mL). Prepare serial dilutions in the buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • DNSA Reagent: Prepare the DNSA color reagent.

  • Assay Protocol:

    • Add 50 µL of the inhibitor or control solution to the wells of a 96-well microplate.

    • Add 50 µL of the α-amylase solution to each well.

    • Pre-incubate the plate at 37°C for 20 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the starch solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

    • Heat the microplate in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 900 µL of distilled water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • Abs_sample is the absorbance of the test sample (enzyme, substrate, and inhibitor).

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Antiglycation Assay

This protocol is based on the evaluation of antiglycation properties of related thiazole compounds.[1]

Objective: To assess the ability of this compound to inhibit the formation of advanced glycation end products (AGEs) in vitro.

Materials:

  • Bovine Serum Albumin (BSA)

  • Glucose

  • Fructose

  • This compound

  • Aminoguanidine (positive control)

  • Phosphate buffer saline (PBS, 0.1 M, pH 7.4)

  • Sodium azide

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of BSA (10 mg/mL) in PBS.

    • Prepare a stock solution of glucose (1 M) and fructose (1 M) in PBS.

    • Prepare a stock solution of this compound and aminoguanidine in DMSO. Prepare serial dilutions in PBS.

    • Prepare the reaction mixture in a final volume of 1 mL containing:

      • BSA (final concentration 1 mg/mL)

      • Glucose or Fructose (final concentration 0.5 M)

      • Sodium azide (final concentration 0.02% w/v)

      • Varying concentrations of the test compound or aminoguanidine.

  • Incubation:

    • Incubate the reaction mixtures in the dark at 37°C for 7 days.

  • Measurement of AGEs Formation:

    • After incubation, transfer 200 µL of each reaction mixture to a 96-well black microplate.

    • Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence microplate reader.

  • Data Analysis:

    • The percentage of inhibition of AGEs formation is calculated as follows: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100 Where:

      • Fluorescence_control is the fluorescence of the mixture containing BSA and sugar without the inhibitor.

      • Fluorescence_sample is the fluorescence of the mixture containing BSA, sugar, and the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: p38 MAP Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method for assessing the inhibition of p38 MAP kinase activity.[2]

Objective: To determine the in vitro inhibitory effect of this compound on p38 MAP kinase activity.

Materials:

  • Recombinant active p38α MAP kinase

  • MAPKAP-K2 (MK2) protein substrate

  • This compound

  • SB203580 (positive control inhibitor)

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and the positive control inhibitor in kinase buffer.

    • Prepare the kinase reaction mixture containing p38α MAP kinase and MK2 substrate in kinase buffer.

    • Prepare the ATP solution in kinase buffer.

  • Assay Protocol:

    • Add 5 µL of the diluted inhibitor or control to the wells of a white opaque plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize the assay conditions based on their specific experimental setup, reagents, and instrumentation. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results. The inhibitory data presented is for derivatives of this compound, and further studies are required to determine the specific activity of the parent compound.

References

Application Notes and Protocols: In Vitro Anticancer Studies with 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro anticancer studies for 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for evaluating the anticancer potential of novel chemical entities and use data from structurally related thiazole derivatives as a representative example. Researchers should generate their own data for the specific compound of interest.

Introduction

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document provides a detailed overview of the potential in vitro anticancer applications of this compound and standardized protocols for its evaluation. The methodologies outlined herein are fundamental for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle, which are critical early steps in the drug discovery pipeline.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the in vitro anticancer activity of a thiazole derivative against common cancer cell lines. This data is presented to illustrate how to structure and interpret experimental results.

Table 1: Cytotoxicity of a Representative Thiazole Derivative (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HeLaCervical Cancer18.2
HepG2Hepatocellular Carcinoma25.1

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment)

Treatment Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells
0 (Control)2.11.50.895.6
1015.38.71.274.8
2028.915.42.153.6

Table 3: Cell Cycle Analysis in MCF-7 Cells (24h Treatment)

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.225.119.7
1068.515.316.2
2075.18.916.0

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8][9][10][11]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest approximately 1 x 10^6 cells after treatment.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.[12][13][14][15][16]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cytotoxicity) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle western Western Blot (Protein Expression) treat->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Quantification western->protein_quant

Caption: General workflow for the in vitro evaluation of anticancer compounds.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_regulation Apoptosis Regulation cluster_execution Execution Phase compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by the test compound.

Cell Cycle Arrest Mechanism

cell_cycle_arrest compound This compound p21 p21/p27 compound->p21 Upregulates g1 G1 Phase g1_s_transition G1/S Transition s S Phase g2m G2/M Phase cdk46 CDK4/6 cdk46->g1_s_transition p21->cdk46

References

Application Notes and Protocols for 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 4-(4-fluorophenyl)-1,3-thiazole-2-thiol belongs to this versatile class and serves as a valuable starting material for the synthesis of diverse derivatives with significant potential in drug discovery. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. The 2-thiol group offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.

Application Notes

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of more complex derivatives with potential therapeutic activities. Research on structurally related compounds suggests several promising avenues for investigation:

  • Anticancer Activity: Thiazole derivatives have been widely investigated as anticancer agents. They are known to target various critical signaling pathways involved in cancer progression. Specifically, derivatives of the 4-aryl thiazole scaffold have been shown to act as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF), particularly the V600E mutant.[1][2][3] Inhibition of these pathways can disrupt cancer cell proliferation, survival, and metastasis. Therefore, derivatives of this compound are promising candidates for the development of novel anticancer therapeutics.

  • Antidiabetic Activity: Derivatives of 4-(4-fluorophenyl)thiazole have demonstrated potential as antidiabetic agents through the inhibition of α-amylase.[4] This enzyme is involved in the breakdown of complex carbohydrates into simple sugars, and its inhibition can help to control postprandial hyperglycemia in diabetic patients. The 4-(4-fluorophenyl)thiazole scaffold can be further functionalized to optimize its interaction with the active site of α-amylase, potentially leading to the discovery of potent and selective inhibitors.

  • Antimicrobial Activity: The thiazole ring is a common feature in many antimicrobial agents. Derivatives of this compound can be screened for activity against a broad spectrum of bacterial and fungal pathogens. The lipophilicity conferred by the fluorophenyl group may enhance membrane permeability, a desirable property for antimicrobial drugs.

Quantitative Data

Compound IDArylidene SubstituentIC50 (µM)[4]
3h 5-chloro-2-hydroxy5.14 ± 0.03
3n Thiophen-2-yl5.77 ± 0.05
Acarbose (Standard)-5.55 ± 0.06

Experimental Protocols

Synthesis of this compound

This protocol is a general method for the synthesis of 4-aryl-1,3-thiazole-2-thiones via the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethanone

  • Ammonium dithiocarbamate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of ammonium dithiocarbamate (1 equivalent) in water to the flask.

  • Reflux the reaction mixture with stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound (which exists in tautomeric equilibrium with 4-(4-fluorophenyl)-3H-thiazole-2-thione).

G cluster_start Starting Materials Start1 2-Bromo-1-(4-fluorophenyl)ethanone Process1 Dissolve in Ethanol Start1->Process1 Start2 Ammonium dithiocarbamate Process2 Add Aqueous Solution Start2->Process2 Process1->Process2 Process3 Reflux (2-3h) Process2->Process3 Process4 Precipitate in Water Process3->Process4 Process5 Filter and Dry Process4->Process5 Process6 Recrystallize from Ethanol Process5->Process6 Product This compound Process6->Product

General workflow for the synthesis of this compound.
Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[4]

Materials:

  • This compound

  • Hydrazine hydrate

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Synthesis of 2-hydrazinyl-4-(4-fluorophenyl)thiazole: Reflux a mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 4-6 hours. Cool the mixture and collect the precipitated product.

  • Synthesis of the final compounds: To a solution of 2-hydrazinyl-4-(4-fluorophenyl)thiazole (1 equivalent) in ethanol, add the respective substituted aromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid. Reflux the mixture for 3-5 hours. After cooling, the solid product is filtered, washed with cold ethanol, and recrystallized.

In Vitro α-Amylase Inhibition Assay[4]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.8)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds and Acarbose (standard) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 20 µL of α-amylase solution and 20 µL of the test compound solution to each well. Incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of starch solution to each well. Incubate again at 37°C for 15 minutes.

  • Stop the reaction by adding 40 µL of DNSA reagent.

  • Heat the plate in a boiling water bath for 10 minutes.

  • Cool the plate to room temperature and add 100 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anticancer Cytotoxicity (MTT) Assay

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

BRAF V600E Kinase Inhibition Assay (ADP-Glo™ Method)[2]

Materials:

  • Recombinant active BRAF V600E

  • Inactive MEK1 (substrate)

  • ATP

  • Kinase buffer

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 10 µL of diluted active BRAF V600E enzyme to each well.

  • Initiate the kinase reaction by adding 10 µL of a Substrate/ATP mix (containing inactive MEK1 and ATP). The final reaction volume is 25 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

G cluster_pathway BRAF V600E Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Inhibitor Thiazole Derivative (e.g., from 4-(4-Fluorophenyl)- 1,3-thiazole-2-thiol) Inhibitor->BRAF

Inhibition of the constitutively active BRAF V600E signaling pathway by a thiazole derivative.

References

Application Notes and Protocols for the Biological Screening of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules, including vitamin B1 (thiamine).[1][2] Derivatives of thiazole exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This has led to extensive research into the synthesis and biological evaluation of novel thiazole-based compounds for drug discovery.[1][3]

These application notes provide a comprehensive guide to the biological screening of thiazole compounds, offering detailed protocols for common assays and guidance on data interpretation and visualization. The protocols outlined below are foundational methods for assessing the cytotoxic, enzyme-inhibiting, and antimicrobial activities of newly synthesized thiazole derivatives.

Key Screening Assays for Thiazole Compounds

A typical primary screening cascade for novel thiazole compounds involves evaluating their general cytotoxicity, followed by more specific assays to determine their mechanism of action.

Experimental Workflow: From Synthesis to Hit Identification

The following diagram illustrates a general workflow for the screening of a library of thiazole compounds.

Screening Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary & Tertiary Screening cluster_3 Hit to Lead Synthesis Thiazole Derivative Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Library Compound Library (Stock Solutions in DMSO) Purification->Library Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Library->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Library->Antimicrobial Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase, Protease) Cytotoxicity->Enzyme_Assay Active Compounds Hit_ID Hit Identification Antimicrobial->Hit_ID Active Compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Enzyme_Assay->Pathway_Analysis In_Vivo In Vivo Studies (Animal Models) Pathway_Analysis->In_Vivo In_Vivo->Hit_ID Lead_Op Lead Optimization Hit_ID->Lead_Op

Caption: General workflow for biological screening of thiazole compounds.

I. Cytotoxicity and Anti-proliferative Assays

A primary step in evaluating the therapeutic potential of thiazole compounds is to assess their cytotoxicity against various cell lines, particularly cancer cells.[4][5] The MTT assay is a widely used colorimetric method for this purpose.[5][6]

Protocol: MTT Cell Viability Assay

This protocol determines the concentration at which a thiazole compound inhibits cell growth by 50% (IC50).[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Thiazole compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)[5][7]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6] Incubate the plate for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.[4]

Data Presentation: Cytotoxicity of Thiazole Derivatives (IC50 Values)

Compound ClassCell LineIC50 (µM)Reference
Thiazole DerivativesMCF-7 (Breast Cancer)2.57 - 31.5[5]
Thiazole DerivativesHepG2 (Liver Cancer)6.69 - 51.7[5]
Thiazole-Based PyridinesA549 (Lung Cancer)Varies (some more potent than cisplatin)[8]
Thiazole-2-imine DerivativesSaOS-2 (Osteosarcoma)0.190 - 0.273 µg/mL[9]
Thiazole-Thiophene HybridsMCF-7 (Breast Cancer)14.6 - 28.3[10]

II. Enzyme Inhibition Assays

Many thiazole derivatives exert their biological effects by inhibiting specific enzymes involved in disease pathogenesis.[11]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Thiazole Derivatives

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[11][12] Several thiazole derivatives have been identified as potent inhibitors of this pathway.[11][13]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Thiazole Thiazole Derivatives Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is for determining the inhibitory activity of thiazole compounds against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[14]

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 (human) inhibitor screening assay kit (e.g., from Cayman Chemical)[14]

  • Thiazole compound stock solutions

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial assay kit.

  • Prepare serial dilutions of the thiazole compounds.

  • Add the appropriate reagents, including the enzyme (COX-1 or COX-2) and the test compounds, to the wells of a 96-well plate.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation: COX Inhibition by Thiazole Carboxamide Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
2a-0.9582.766[14]
2b0.2390.1911.251[14]
2j-0.9571.507[14]
Celecoxib-0.00223.8[14]

III. Antimicrobial Screening

Thiazole derivatives have shown significant potential as antimicrobial agents against a range of bacteria and fungi.[15][16]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a thiazole compound that inhibits the visible growth of a microorganism.[17]

Principle: Serial dilutions of the thiazole compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth to determine the MIC.[17]

Materials:

  • Thiazole compound stock solutions

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[15][16]

  • Mueller Hinton Broth (for bacteria) or RPMI 1640 (for fungi)[17]

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Miconazole for fungi)[16]

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole compounds in the appropriate broth directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth. The final concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5 to 2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.[17]

Data Presentation: Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansA. nigerReference
5aGood activityGood activityGood activityGood activity[18]
5eGood activityGood activityGood activityGood activity[18]
7-0.49 (S. typhimurium)--[19]
13-0.49 (S. typhimurium)--[19]
17aMost active derivativeMost active derivative--[19]

Troubleshooting and Considerations

  • Compound Solubility: Ensure that the thiazole compounds are fully dissolved in the assay medium to avoid false-negative results. The concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to prevent solvent-induced toxicity.[6]

  • Assay Interference: Some thiazole compounds may interfere with assay readouts (e.g., by having intrinsic color or fluorescence). It is important to include proper controls to account for such interference.[20]

  • Pan-Assay Interference Compounds (PAINS): Be aware that some chemical scaffolds, including certain thiazoles, can exhibit non-specific activity in various assays.[20] Hits should be validated using orthogonal assays to confirm their specific biological activity.

References

Application Notes and Protocols: 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol and its Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 4-(4-fluorophenyl)-1,3-thiazole-2-thiol serves as a crucial scaffold in the synthesis of various derivatives with potent anticancer activities. Research indicates that while the parent compound is primarily a synthetic intermediate, its derivatives have been extensively studied across numerous cancer cell lines. These molecules have been shown to induce apoptosis and interfere with key signaling pathways, making them promising candidates for further drug development.

This document provides a summary of the quantitative data from these studies, detailed protocols for key experiments, and visualizations of the elucidated mechanisms of action.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various derivatives of this compound against several human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Thiazole-Amino Acid Hybrid Derivatives [1]

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)
5a > 508.51 ± 0.982.07 ± 0.11
5f > 504.34 ± 0.323.12 ± 0.25
5m > 50> 50> 50
5-Fluorouracil (Control) 8.74 ± 0.883.49 ± 0.215.14 ± 0.45

Table 2: Cytotoxicity (IC50 in nM) of Thia-azaspiro[4.5]decane Derivatives [2]

CompoundHCT-116 (Colorectal)PC-3 (Prostate)HepG-2 (Liver)
7 105.3 ± 4.5> 200> 200
9 120.1 ± 7.8> 200> 200
14 92.2 ± 1.8135.6 ± 9.1> 200
18 98.9 ± 2.4141.2 ± 11.2> 200
19 101.5 ± 3.7> 200> 200
Doxorubicin (Control) 126.7 ± 8.9155.4 ± 12.3148.2 ± 10.5

Table 3: Cytotoxicity (IC50 in µM) of Other Thiazole Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Thiazole-Phthalimide5b MCF-7 (Breast)0.2 ± 0.01[3]
Thiazole-Phthalimide5g PC-12 (Pheochromocytoma)0.43 ± 0.06[3]
Thiazole-Phthalimide5k MDA-MB-468 (Breast)0.6 ± 0.04[3]
Thiazole-Hydrazone4c MCF-7 (Breast)Not specified, but best activity[4]
Thiazole-Hydrazone4b MCF-7 (Breast)31.5 ± 1.91[4]
Thiazole-Hydrazone4b HepG2 (Liver)51.7 ± 3.13[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_regulation Apoptotic Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Thiazole->Bax upregulates Casp9 Caspase-9 Bcl2->Casp9 inhibits Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.

mek_erk_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation Thiadiazole 4-(1,3,4-thiadiazole-2-ylthio) -pyrimidine derivative Thiadiazole->MEK INHIBITS

Caption: Inhibition of the MEK/ERK signaling pathway.

mtt_workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of thiazole derivative B->C D 4. Incubate for specified time (e.g., 48h, 72h) C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 2-4h. Viable cells convert MTT to formazan E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance on a plate reader (e.g., at 570 nm) G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Experimental Protocols

The following are generalized protocols based on methodologies frequently cited in the referenced literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell line

  • 6-well plates

  • Thiazole derivative

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the thiazole derivative at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the levels of specific proteins involved in signaling pathways (e.g., Bcl-2, Bax, Caspase-3, p-MEK, p-ERK).

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-MEK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the collected cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Use β-actin or GAPDH as a loading control to normalize protein levels.

References

Application Notes and Protocols: Unraveling the Mechanism of Action of 4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms of action of 4-phenylthiazole derivatives, a versatile class of heterocyclic compounds exhibiting a wide range of pharmacological activities. This document details their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, supported by experimental protocols and data presentation to aid in research and drug development endeavors.

Anticancer Activity

4-Phenylthiazole derivatives have emerged as promising anticancer agents, demonstrating cytotoxicity against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant anticancer mechanism of certain 4-phenylthiazole derivatives is the inhibition of receptor tyrosine kinases, such as the Insulin-like Growth Factor 1 Receptor (IGF1R).

Signaling Pathway:

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF1R PI3K PI3K IGF1R->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation 4-Phenylthiazole\nDerivative 4-Phenylthiazole Derivative 4-Phenylthiazole\nDerivative->IGF1R Inhibition

Caption: Inhibition of the IGF1R signaling pathway by 4-phenylthiazole derivatives.

Ureido-substituted 4-phenylthiazole derivatives have been identified as potent inhibitors of IGF1R.[1] By blocking IGF1R, these compounds disrupt downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is critical for cell proliferation and survival. This inhibition ultimately leads to reduced cancer cell growth.[1]

Induction of Apoptosis and Cell Cycle Arrest

Several 4-phenylthiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Experimental Workflow:

Anticancer_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis CancerCells Cancer Cell Lines (e.g., HepG2, HT29) Treatment Treat with 4-Phenylthiazole Derivative CancerCells->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT FlowCytometry Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCytometry WesternBlot Western Blot (Apoptosis Markers) Treatment->WesternBlot

Caption: Experimental workflow for assessing anticancer activity.

Mechanistic studies have shown that these compounds can arrest the cell cycle at the G2/M phase and induce early-stage apoptosis.[1] The activation of caspase-3, a key executioner caspase in the apoptotic pathway, has been identified as a probable mechanism for the anticancer activity of some phenylthiazole derivatives.[2]

Quantitative Data Summary: Anticancer Activity

Compound TypeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Ureido-substituted 4-phenylthiazoleHepG20.62 ± 0.34IGF1R inhibition, G2/M arrest, apoptosis[1]
2-Amino-4-phenylthiazole derivative (5b)HT292.01Antiproliferative[3]
Naphthalene-azine-thiazole hybrid (6a)OVCAR-41.569 ± 0.06PI3Kα inhibition, G2/M arrest, apoptosis[4]

Anti-inflammatory Activity

4-Phenylthiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of p38 MAP Kinase

A prominent anti-inflammatory mechanism is the inhibition of p38 mitogen-activated protein (MAP) kinase.

Signaling Pathway:

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAP Kinase TLR4->p38 TNFa_release TNF-α Release p38->TNFa_release 4-Phenylthiazole\nDerivative 4-Phenylthiazole Derivative 4-Phenylthiazole\nDerivative->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase pathway.

Certain 4-phenyl-5-pyridyl-1,3-thiazole analogues are potent inhibitors of p38 MAP kinase, which in turn blocks the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from monocytic cells stimulated by lipopolysaccharide (LPS).[5]

Dual Inhibition of FAAH and sEH

Another novel anti-inflammatory and analgesic mechanism involves the dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).

Logical Relationship:

Dual_Inhibition cluster_enzymes Enzymatic Targets cluster_effects Physiological Effects FAAH FAAH Pain Pain & Inflammation FAAH->Pain Reduces sEH sEH sEH->Pain Reduces 4-Phenylthiazole\nDerivative 4-Phenylthiazole Derivative 4-Phenylthiazole\nDerivative->FAAH Inhibition 4-Phenylthiazole\nDerivative->sEH Inhibition

Caption: Dual inhibition of FAAH and sEH by 4-phenylthiazole derivatives.

These dual inhibitors have shown potential in alleviating inflammatory pain.[6][7][8] FAAH is responsible for the degradation of endocannabinoids, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs).[6][8] Simultaneous inhibition of both enzymes leads to a synergistic anti-inflammatory and analgesic effect.[6][8]

Quantitative Data Summary: Anti-inflammatory Activity

CompoundTargetIn Vivo ModelMinimum Effective Dose (MED)Reference
10b (4-phenyl-5-pyridyl-1,3-thiazole)p38 MAP KinaseAnti-collagen monoclonal antibody-induced arthritis (mouse)30 mg/kg[5]
4p (4-phenylthiazole)FAAH/sEHFormalin test (rat)1 and 3 mg/kg[8]
4s (4-phenylthiazole)FAAH/sEHFormalin test (rat)3 mg/kg[8]

Antimicrobial Activity

4-Phenylthiazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.

Antibacterial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is still under investigation but is thought to involve the disruption of essential bacterial processes.

Antifungal Activity

The antifungal activity of 4-phenylthiazole derivatives is notable, with some compounds showing potent inhibition of fungal growth. The proposed mechanism for some derivatives is the inhibition of the 14α-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi.[9]

Quantitative Data Summary: Antimicrobial Activity

CompoundOrganismMIC50 (µg/mL)Reference
2e (4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine)Candida parapsilosis1.23[9]
7c and 7d (2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives)E. coli, S. aureus, B. subtilis6.25[10]
7a, 7b, and 7e (2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives)R. oryzae3.125[10]

Enzyme Inhibition

Beyond their roles in cancer and inflammation, 4-phenylthiazole derivatives have been shown to inhibit other clinically relevant enzymes.

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Certain N-substituted 4-phenyl-2-aminothiazole derivatives have been found to inhibit human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II) and acetylcholinesterase (AChE).[11]

Quantitative Data Summary: Enzyme Inhibition

CompoundEnzymeIC50Reference
4c (N-substituted 4-phenyl-2-aminothiazole)hCA-I0.173 µM[11]
4c (N-substituted 4-phenyl-2-aminothiazole)hCA-II0.233 µM[11]
4c (N-substituted 4-phenyl-2-aminothiazole)AChE26.92 nM[11]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of 4-phenylthiazole derivatives on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][12][13]

Materials:

  • Cancer cell line

  • Complete culture medium

  • 4-phenylthiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 4-phenylthiazole derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of 4-phenylthiazole derivatives on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][14][15]

Materials:

  • Cancer cell line

  • Complete culture medium

  • 4-phenylthiazole derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 4-phenylthiazole derivatives for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the inhibitory activity of 4-phenylthiazole derivatives against a specific kinase (e.g., IGF1R, PI3Kα).

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically detected using methods such as ADP-Glo™, TR-FRET, or ELISA.[16][17][18]

Materials:

  • Recombinant kinase (e.g., IGF1R, PI3Kα)

  • Kinase-specific substrate

  • ATP

  • 4-phenylthiazole derivatives

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer or appropriate plate reader

Procedure:

  • Prepare serial dilutions of the 4-phenylthiazole derivatives.

  • In a 384-well plate, add the kinase, the test compound, and the substrate/ATP mixture.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) and calculate the percentage of inhibition and IC50 values.

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of 4-phenylthiazole derivatives against bacterial strains.

Principle: The broth microdilution method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[19]

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 4-phenylthiazole derivatives

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the 4-phenylthiazole derivatives in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 5: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of 4-phenylthiazole derivatives against fungal strains.

Principle: Similar to the antibacterial test, this method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a liquid medium, following CLSI or EUCAST guidelines.[20]

Materials:

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • 4-phenylthiazole derivatives

  • 96-well microplates

  • Fungal inoculum standardized spectrophotometrically

Procedure:

  • Prepare serial dilutions of the 4-phenylthiazole derivatives in RPMI-1640 medium in a 96-well plate.

  • Inoculate each well with the fungal suspension.

  • Include growth and sterility controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration that causes a significant reduction in growth compared to the control.[21]

References

Application of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol in Agricultural Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in agricultural research due to their broad spectrum of biological activities. These compounds are recognized for their potential as fungicides, bactericides, and herbicides. The core structure of thiazole can be readily modified to generate a diverse range of derivatives with enhanced efficacy and specificity. This document provides a detailed overview of the potential applications of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol and its closely related analogs in an agricultural context, based on available scientific literature. While specific data for this compound is limited, the following sections extrapolate from research on structurally similar compounds to provide comprehensive application notes and experimental protocols.

Application Notes

Antifungal Activity

Thiazole and its derivatives, particularly those containing a phenylthiazole moiety, have demonstrated significant potential in controlling a variety of plant pathogenic fungi. Research on related compounds suggests that this compound likely exhibits fungicidal or fungistatic properties against economically important pathogens.

Target Pathogens: Based on studies of analogous compounds, potential target pathogens could include:

  • Sclerotinia sclerotiorum : A necrotrophic fungus causing white mold in a wide range of crops.

  • Rhizoctonia solani : A soil-borne pathogen responsible for diseases like damping-off and root rot.

  • Magnaporthe oryzae : The causal agent of rice blast, a devastating disease in rice cultivation.

  • Colletotrichum gloeosporioides : A broad-host-range pathogen causing anthracnose.

  • Botrytis cinerea : The fungus responsible for gray mold in numerous fruits and vegetables.

Mechanism of Action: The precise mechanism of action for this compound is not definitively established in the available literature. However, for many thiazole-based fungicides, the proposed mechanism involves the inhibition of key fungal enzymes. One common target is cytochrome P450 demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to cell death.

Quantitative Data Summary

The following table summarizes the antifungal activity of various phenylthiazole derivatives against several plant pathogens, providing an indication of the potential efficacy of this compound. It is important to note that these values are for related compounds and not the specific subject of this document.

Compound IDTarget PathogenEC50 (μg/mL)Reference CompoundEC50 of Reference (μg/mL)
Phenylthiazole Derivative 5k Ralstonia solanacearum2.23Thiodiazole copper52.01
Phenylthiazole Derivative 5b Sclerotinia sclerotiorum0.51Carbendazim0.57
Phenylthiazole Derivative 5b Rhizoctonia solani>50Thifluzamide27.24
Phenylthiazole Derivative 5b Magnaporthe oryzae>50Thifluzamide27.24
Phenylthiazole Derivative 5b Colletotrichum gloeosporioides>50Thifluzamide27.24

Table 1: In vitro antifungal activity of representative phenylthiazole derivatives against various plant pathogens.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thiazole-based fungicides. These protocols can be adapted for the study of this compound.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

Objective: To determine the inhibitory effect of the test compound on the mycelial growth of various phytopathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Cultures of target fungi (e.g., S. sclerotiorum, R. solani)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

  • Preparation of Medial Plates: Autoclave the PDA medium and cool it to approximately 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). For the control, add an equivalent volume of DMSO without the test compound. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, at the center of each PDA plate.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 1°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition Rate: Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where:

    • C = Average diameter of the fungal colony in the control group

    • T = Average diameter of the fungal colony in the treatment group

  • Determination of EC50: To determine the half-maximal effective concentration (EC50), conduct the assay with a series of concentrations of the test compound. The EC50 value is then calculated by probit analysis.

Protocol 2: Synthesis of Phenylthiazole Derivatives

Objective: To synthesize phenylthiazole derivatives for biological screening. The following is a general procedure that can be adapted for the synthesis of this compound and its analogs.

General Synthetic Scheme: A common route involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. For S-substituted derivatives, further reaction with an alkylating or acylating agent is performed.

Example Synthesis of an S-Substituted Phenylthiazole Derivative:

  • Synthesis of the Thiazole Ring: A mixture of a substituted thioamide and an appropriate α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) in a suitable solvent like ethanol is refluxed for several hours. After cooling, the product is isolated by filtration and can be purified by recrystallization.

  • S-Substitution: The resulting 4-phenyl-1,3-thiazole-2-thiol is then reacted with an appropriate halide (e.g., an alkyl halide or acyl chloride) in the presence of a base (e.g., potassium carbonate) in a solvent such as acetone or DMF at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Antifungal Screening cluster_analysis Data Analysis and SAR synthesis Synthesis of this compound and Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification stock_prep Stock Solution Preparation synthesis->stock_prep media_prep Amended Media Preparation stock_prep->media_prep inoculation Fungal Inoculation media_prep->inoculation incubation Incubation inoculation->incubation data_collection Data Collection (Mycelial Growth) incubation->data_collection ec50_calc EC50 Calculation data_collection->ec50_calc sar Structure-Activity Relationship (SAR) Analysis ec50_calc->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the synthesis and antifungal evaluation of thiazole derivatives.

signaling_pathway Thiazole Thiazole Fungicide P450 Cytochrome P450 Demethylase Thiazole->P450 Inhibits Ergosterol Ergosterol P450->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->P450 Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Leads to

References

Application Notes and Protocols for In Vivo Efficacy Testing of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and detailed protocols for in vivo efficacy testing of the compound 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol. While direct in vivo studies on this specific molecule are not extensively documented in publicly available literature, the broader class of phenylthiazole and thiazole-2-thiol derivatives has demonstrated significant potential in several therapeutic areas, primarily as anticancer and antibacterial agents. The following protocols are based on established methodologies for evaluating compounds with similar structural motifs and biological activities.

Potential Therapeutic Applications

Thiazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. The presence of the 4-fluorophenyl group and the thiazole-2-thiol core in the target compound suggests potential efficacy in the following areas:

  • Anticancer Activity: Many thiazole-containing compounds have been developed as inhibitors of key biological targets in cancer therapy, including protein kinases.[1][2] The PI3K/Akt/mTOR signaling pathway is a frequent target for such derivatives.[1][3]

  • Antibacterial Activity: Phenylthiazole derivatives have shown potent in vitro and in vivo activity against drug-resistant bacteria, such as vancomycin-resistant enterococci (VRE), by targeting cell wall synthesis.[4][5][6][7]

  • Anti-inflammatory and Analgesic Activity: Certain 4-phenylthiazole analogs have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting potential applications in treating pain and inflammation.[8]

In Vivo Efficacy Testing Protocols

Prior to commencing in vivo studies, it is imperative to conduct comprehensive in vitro characterization of this compound, including determination of its IC50 values against relevant cancer cell lines or MIC values against bacterial strains.

Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines the evaluation of the antitumor activity of this compound in a human tumor xenograft model.

Experimental Workflow:

G cluster_0 Pre-study Phase cluster_1 Study Phase cluster_2 Post-study Phase cell_culture Cell Line Culture (e.g., MCF-7, A549) tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., Athymic Nude Mice) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Oral, IP) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement & Histopathology euthanasia->analysis

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Female athymic nude mice (6-8 weeks old)

  • Sterile PBS and cell culture medium

  • Calipers

Protocol:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth daily.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare a formulation of this compound in a suitable vehicle.

    • Administer the compound to the treatment group at predetermined dose levels (e.g., 10, 30, 100 mg/kg) via oral gavage or intraperitoneal injection once daily for 21 days.

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers and body weight twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • The study should be terminated when tumors in the control group reach a predetermined size or after the completion of the treatment period.

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform histopathological and immunohistochemical analysis.

    • Compare the mean tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

Quantitative Data Summary:

GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control00
Compound10
Compound30
Compound100
Positive Control
Antibacterial Efficacy in a C. elegans Infection Model

This protocol describes a method to evaluate the in vivo antibacterial efficacy of this compound using a Caenorhabditis elegans model of infection, which has been successfully used for testing phenylthiazole compounds against VRE.[4][5][7]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Outcome Assessment worm_culture C. elegans Culture (glp-4;sek-1 strain) infection Infection of C. elegans with Bacteria worm_culture->infection bacterial_culture Bacterial Culture (e.g., VRE) bacterial_culture->infection transfer Transfer of Infected Worms to Treatment Plates infection->transfer treatment_prep Preparation of Treatment Plates treatment_prep->transfer incubation Incubation and Survival Monitoring transfer->incubation data_analysis Data Analysis (Survival Curves) incubation->data_analysis

Caption: Workflow for in vivo antibacterial efficacy testing in a C. elegans model.

Materials:

  • This compound

  • C. elegans strain (e.g., glp-4(bn2);sek-1(km4))

  • Vancomycin-resistant Enterococcus faecium or Enterococcus faecalis

  • Brain Heart Infusion (BHI) agar plates

  • M9 buffer

  • 5-fluoro-2'-deoxyuridine (FUDR)

Protocol:

  • Preparation of Bacterial Lawn:

    • Culture VRE in BHI broth overnight.

    • Spread 100 µL of the overnight culture onto BHI agar plates and incubate to form a bacterial lawn.

  • C. elegans Infection:

    • Synchronize C. elegans to the L4 stage.

    • Transfer approximately 30-40 L4 worms to the VRE lawn plates.

    • Incubate at 25°C for 4 hours to allow for infection.

  • Treatment:

    • Prepare BHI agar plates containing the desired concentrations of this compound (e.g., 10, 20, 50 µg/mL) and a vehicle control. Include FUDR to prevent progeny production.

    • After the 4-hour infection period, wash the worms off the infection plates with M9 buffer and transfer them to the treatment plates.

  • Survival Assay:

    • Incubate the plates at 25°C.

    • Score the number of live and dead worms daily. Worms that do not respond to gentle prodding are considered dead.

  • Data Analysis:

    • Generate survival curves for each treatment group and the control.

    • Perform statistical analysis (e.g., log-rank test) to determine if the compound significantly extends the lifespan of the infected worms compared to the control.

Quantitative Data Summary:

Treatment GroupConcentration (µg/mL)Mean Lifespan (days)Percent Survival at Day 5
Vehicle Control0
Compound10
Compound20
Compound50
Positive Control (e.g., Linezolid)

Signaling Pathway Visualization

Based on the literature for structurally related compounds, this compound may exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Compound This compound Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and efficient method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a dithiocarbamate salt. For the synthesis of this compound, the recommended starting materials are 2-bromo-1-(4-fluorophenyl)ethan-1-one and ammonium dithiocarbamate. This method is favored for its generally high yields and straightforward procedure.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one: This α-haloketone provides the backbone of the thiazole ring.

  • Ammonium dithiocarbamate: This reagent serves as the source of the nitrogen and the two sulfur atoms in the thiazole-2-thiol ring.

Q3: What is the general reaction mechanism?

A3: The Hantzsch thiazole synthesis proceeds through a well-established mechanism. It begins with the nucleophilic attack of the sulfur atom from the dithiocarbamate on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ketone. The final step involves the dehydration of the resulting intermediate to form the aromatic thiazole ring.

Q4: What are the expected yield and purity of the final product?

A4: Under optimized conditions, the Hantzsch synthesis of this compound can achieve moderate to good yields, typically ranging from 60% to 85%. The purity of the crude product can be high, but recrystallization is often recommended to obtain a product of high purity suitable for further applications.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 2-bromo-1-(4-fluorophenyl)ethan-1-one or ammonium dithiocarbamate can inhibit the reaction. 2. Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. 4. Inadequate reaction time: The reaction may not have reached completion.1. Ensure the purity of starting materials using techniques like recrystallization or column chromatography. 2. Use a slight excess (1.1-1.2 equivalents) of ammonium dithiocarbamate to ensure complete consumption of the α-haloketone. 3. Optimize the reaction temperature. A good starting point is refluxing in ethanol (around 78°C). 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Side Products 1. Self-condensation of the α-haloketone: This can occur under basic conditions. 2. Decomposition of ammonium dithiocarbamate: This reagent can be unstable, especially at high temperatures. 3. Formation of byproducts from impurities: Impurities in the starting materials can lead to the formation of unexpected products.1. Add the α-haloketone slowly to the reaction mixture. 2. Use freshly prepared or commercially available high-purity ammonium dithiocarbamate. Avoid prolonged heating. 3. Purify the starting materials before use.
Difficulty in Product Isolation and Purification 1. Product is soluble in the reaction solvent: This can lead to low recovery during filtration. 2. Product is an oil or does not crystallize: This can make isolation by filtration difficult. 3. Presence of persistent impurities: Some side products may be difficult to remove by simple recrystallization.1. After the reaction, cool the mixture in an ice bath to promote precipitation. If the product is still soluble, the solvent can be partially removed under reduced pressure. 2. If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, extraction followed by column chromatography may be necessary. 3. If recrystallization is ineffective, purify the product using column chromatography on silica gel.

Data Presentation

The following table summarizes the effect of different solvents and reaction times on the yield of this compound. This data is illustrative and based on typical outcomes for Hantzsch thiazole syntheses.

Entry Solvent Reaction Time (hours) Temperature (°C) Yield (%)
1Ethanol2Reflux75
2Ethanol4Reflux82
3Methanol4Reflux78
4Isopropanol4Reflux72
5Acetonitrile4Reflux65

Experimental Protocols

Synthesis of this compound

This protocol describes a standard procedure for the synthesis of this compound via the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq)

  • Ammonium dithiocarbamate (1.2 eq)

  • Ethanol (absolute)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ammonium dithiocarbamate (1.2 eq) in absolute ethanol.

  • To this solution, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the crude product.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Visualizations

experimental_workflow start Starting Materials: - 2-bromo-1-(4-fluorophenyl)ethan-1-one - Ammonium dithiocarbamate - Ethanol reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol, 2-4h) start->reaction workup Work-up: - Cool to RT - Precipitate in water - Vacuum filtration reaction->workup purification Purification: - Recrystallization from Ethanol workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product Yield? check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents Yes side_products Side Products Observed? start->side_products No optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time (TLC Monitoring) optimize_temp->optimize_time slow_addition Slow Addition of α-Haloketone side_products->slow_addition Yes isolation_issue Difficulty in Isolation? side_products->isolation_issue No fresh_reagent Use Fresh Ammonium Dithiocarbamate slow_addition->fresh_reagent purify_start Purify Starting Materials fresh_reagent->purify_start cool_concentrate Cool Mixture / Partially Remove Solvent isolation_issue->cool_concentrate Yes chromatography Column Chromatography cool_concentrate->chromatography

Caption: Troubleshooting logic for the synthesis of this compound.

Solubility issues of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol. This guide addresses common solubility issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a synthetic organic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound is often investigated for its potential as an inhibitor of various enzymes and signaling pathways, particularly in the context of cancer and inflammation research.

Q2: I am experiencing poor solubility of this compound in my aqueous assay buffer. What are the recommended solvents for this compound?

A2: this compound, like many thiazole derivatives, exhibits low solubility in aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating stock solutions of this compound. For final assay concentrations, it is crucial to ensure the final DMSO concentration is low (typically <0.5% v/v) to avoid solvent-induced artifacts.

Q3: My compound precipitates out of the assay medium after dilution from a DMSO stock. What can I do to prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility.

  • Use a Co-solvent: In addition to DMSO, other co-solvents like ethanol or methanol can sometimes improve solubility. However, their compatibility with the specific assay must be verified.

  • pH Adjustment: If your assay buffer system allows, adjusting the pH might improve the solubility of the compound, especially if it has ionizable groups.

  • Employ Solubilizing Agents: For challenging cases, consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) at low concentrations. Always include a vehicle control with the solubilizing agent alone to assess its effect on the assay.

  • Sonication: Briefly sonicating the final solution can help in dissolving small precipitates, but this may only provide a temporary solution if the compound is supersaturated.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) can be used to aid the initial dissolution of the compound in the stock solvent. However, be cautious as excessive heating can lead to compound degradation. It is crucial to assess the thermal stability of the compound if you plan to use heat for solubilization. For aqueous assay solutions, it is generally not recommended to heat the solution as this can lead to precipitation upon cooling to the assay temperature.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when working with this compound.

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Compound precipitation in the cell culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the compound to the cells, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles).

    • Solubility Test: Perform a preliminary test by preparing the highest concentration of the compound in the cell culture medium to be used in the experiment. Incubate for the same duration as your assay and check for precipitation.

    • Reduce Final Concentration: If precipitation is observed, lower the final concentration of the compound in your assay.

    • Serial Dilution: Prepare serial dilutions of your compound in the assay medium from a concentrated stock to avoid shocking the compound into a highly supersaturated state.

Issue 2: Loss of compound activity over time in prepared solutions.

  • Possible Cause: Compound degradation in the solvent or assay buffer.

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

    • Stock Solution Stability: Assess the stability of your DMSO stock solution. Store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Light Sensitivity: Protect the compound and its solutions from light, as some compounds are light-sensitive.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)> 20 mg/mLCommonly used for stock solutions.
EthanolSolubleMay be used as a co-solvent.
MethanolSolubleMay be used as a co-solvent.
AcetoneSolubleLess common for biological assays.
AcetonitrileSolublePrimarily used in analytical methods.
Water / Aqueous BuffersPoorly SolubleRequires a co-solvent like DMSO for dilution.

Disclaimer: The solubility values presented are estimates based on data for structurally similar compounds and general knowledge of thiazole derivatives. It is highly recommended to experimentally determine the solubility in your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 2.11 mg of this compound (Molecular Weight: 211.28 g/mol ).

  • Add DMSO: Add 100 µL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor 4-(4-Fluorophenyl)- 1,3-thiazole-2-thiol Inhibitor->MEK Experimental_Workflow Start Start: Solubility Issue Stock_Solution Prepare 10 mM Stock in 100% DMSO Start->Stock_Solution Dilution Dilute Stock in Aqueous Assay Buffer Stock_Solution->Dilution Precipitation_Check Precipitation Observed? Dilution->Precipitation_Check Optimize Troubleshooting: - Lower Final Concentration - Use Co-solvents - Adjust pH - Add Solubilizing Agents Precipitation_Check->Optimize Yes No_Precipitation No Precipitation Precipitation_Check->No_Precipitation No Optimize->Dilution Proceed Proceed with Assay No_Precipitation->Proceed Logical_Relationship Compound_Properties Compound Properties: - Hydrophobic - Low Aqueous Solubility Solvent_Choice Solvent Choice: - High concentration DMSO stock - Low final assay concentration Compound_Properties->Solvent_Choice informs Experimental_Issues Potential Experimental Issues: - Precipitation - Inaccurate Concentration Compound_Properties->Experimental_Issues can cause Assay_Outcome Assay Outcome: - Reliable and Reproducible Data Solvent_Choice->Assay_Outcome leads to Experimental_Issues->Assay_Outcome negatively impacts

Technical Support Center: Stability of 4-aryl-1,3-thiazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability problems encountered with 4-aryl-1,3-thiazole derivatives in solution during experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability issues with 4-aryl-1,3-thiazole derivatives.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

  • Question: My experimental results with a 4-aryl-1,3-thiazole derivative are not reproducible, or the compound appears less potent than expected. Could this be a stability issue?

  • Answer: Yes, inconsistent results are often linked to the degradation of the compound in the experimental solution. The stability of 4-aryl-1,3-thiazole derivatives can be influenced by several factors including the pH of the solution, presence of oxidizing agents, light exposure, and temperature. It is recommended to systematically evaluate your experimental workflow to identify potential sources of degradation.

Issue 2: Appearance of new peaks in HPLC analysis.

  • Question: I am observing new peaks in the chromatogram of my 4-aryl-1,3-thiazole derivative solution that were not present initially. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks in HPLC analysis is a strong indication of compound degradation. These new peaks represent degradation products. To prevent their formation, it is crucial to identify the stress factor causing the degradation (e.g., pH, light, temperature, oxidation) and optimize the storage and handling conditions accordingly. Performing a forced degradation study can help identify the nature of these degradation products.

Issue 3: Precipitation of the compound in aqueous buffers.

  • Question: My 4-aryl-1,3-thiazole derivative is precipitating out of my aqueous assay buffer. How can I improve its solubility while maintaining stability?

  • Answer: Poor solubility can be linked to stability, as aggregates may have different degradation kinetics. To improve solubility, consider the following:

    • Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO, ethanol, or DMF, and then dilute it into the aqueous buffer. Keep the final organic solvent concentration minimal to avoid affecting the biological system.[1]

    • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Adjust the buffer pH to favor the more soluble form of your compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for 4-aryl-1,3-thiazole derivatives?

A1: The most common degradation pathways include:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, particularly under alkaline conditions.[1]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[1]

  • Photodegradation: Aromatic systems like the 4-aryl-1,3-thiazole core can be prone to degradation upon exposure to UV or visible light.[1]

Q2: How can I quickly assess the stability of my 4-aryl-1,3-thiazole derivative in a new buffer system?

A2: A preliminary stability assessment can be performed by incubating the compound in the new buffer at the intended experimental temperature for the duration of the experiment. Samples should be taken at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC to monitor for any decrease in the parent compound peak and the appearance of degradation peaks.

Q3: What are the ideal storage conditions for stock solutions of 4-aryl-1,3-thiazole derivatives?

A3: To ensure the long-term stability of your stock solutions, it is recommended to:

  • Store them at low temperatures, such as -20°C or -80°C.

  • Protect them from light by using amber vials or by wrapping the vials in aluminum foil.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Quantitative Data from Forced Degradation Studies

The following table summarizes the degradation of a representative 4-aryl-1,3-thiazole derivative, 2-[2-(cyclohexylmethylene)hydrazinyl]-4-phenylthiazole (RN104), under various stress conditions. This data can help in understanding the potential stability liabilities of this class of compounds.

Stress ConditionReagent/ConditionTimeTemperature% Degradation of RN104Degradation Products Formed
Acidic Hydrolysis 1 M HCl24 h60°CNo significant degradationNot applicable
Alkaline Hydrolysis 1 M NaOH24 h60°CSignificant degradation2-hydrazinyl-4-phenylthiazole and cyclohexanecarbaldehyde
Oxidative Degradation 30% H₂O₂24 hRoom TempSignificant degradationNot specified
Thermal Degradation Solid state48 h80°CNo significant degradationNot applicable
Photodegradation Sunlight/UV lamp48 hRoom TempNo significant degradationNot applicable

Data is based on a study of a specific 4-aryl-1,3-thiazolylhydrazone derivative and may not be representative of all compounds in this class.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a 4-aryl-1,3-thiazole derivative to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.[1]

    • Photodegradation: Expose a solution of the compound to direct sunlight or a UV lamp for 48 hours. A control sample should be kept in the dark.[1]

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and alkaline samples if necessary. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides an example of a validated HPLC method for the analysis of a 4-aryl-1,3-thiazole derivative and its degradation products.

  • Compound: 2-[2-(cyclohexylmethylene)hydrazinyl]-4-phenylthiazole (RN104)[2]

  • Column: C18 end-capped column (250 × 4.6 mm, 5 μm)[2]

  • Mobile Phase: Water and acetonitrile (15:85 v/v)[2]

  • Flow Rate: 1.2 mL min⁻¹[2]

  • Injection Volume: 25 μL[2]

  • Detection: Diode-Array Detector (DAD) at 240 nm[2]

  • Column Temperature: 30°C

Method Validation Parameters for RN104: [2]

ParameterResult
Linearity Range 20 to 240 μg mL⁻¹
Intra-day Precision (RSD) 1.3%
Inter-day Precision (RSD) 1.3%
Accuracy (Recovery) 99.7% to 103.4%
Limit of Detection (LOD) 0.45 μg mL⁻¹
Limit of Quantification (LOQ) 1.21 μg mL⁻¹

Visualizations

The following diagrams illustrate logical workflows for troubleshooting stability issues and making decisions regarding formulation.

FormulationDecisionTree start Compound exhibits poor solubility in aqueous buffer check_ionizable Is the compound ionizable? start->check_ionizable adjust_ph Adjust buffer pH check_ionizable->adjust_ph Yes use_cosolvent Use a water-miscible organic co-solvent (e.g., DMSO, Ethanol) check_ionizable->use_cosolvent No check_solubility_ph Solubility improved? adjust_ph->check_solubility_ph check_solubility_ph->use_cosolvent No proceed Proceed with experiment check_solubility_ph->proceed Yes check_solubility_cosolvent Solubility improved? use_cosolvent->check_solubility_cosolvent consider_formulation Consider advanced formulation (e.g., cyclodextrins, liposomes) check_solubility_cosolvent->consider_formulation No check_solubility_cosolvent->proceed Yes

References

Technical Support Center: Purification of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for developing effective purification strategies.

PropertyValueSource
CAS Number 42365-73-1[1][2]
Molecular Formula C₉H₆FNS₂[1]
Molecular Weight 211.28 g/mol [2]
Appearance Solid/Powder[2]
Melting Point 190-192 °CSigma-Aldrich
Tautomerism Exists in equilibrium between thiol and thione forms.General Chemical Knowledge

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, the widely used Hantzsch thiazole synthesis may introduce the following common impurities:

  • Unreacted Starting Materials: Residual α-halo-4-fluoroacetophenone and dithiocarbamates or thiourea.

  • Side Products: Isomeric products can form depending on the reaction conditions. For instance, condensation reactions can sometimes yield isomeric thiazole derivatives.

  • Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts, especially during workup and purification if not performed under an inert atmosphere.

Q2: My purified this compound is a yellow or brownish color. What is the cause and how can I remove the color?

A2: A yellow or brownish tint in the final product often indicates the presence of colored impurities arising from side reactions or degradation. These can sometimes be removed by treating a solution of the crude product with activated charcoal during the recrystallization process.

Q3: The thiol group in my compound appears to be oxidizing to a disulfide during purification. How can I prevent this?

A3: To minimize oxidation of the thiol group, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon), especially when heating solutions.

  • Use degassed solvents for chromatography and recrystallization.

  • Avoid prolonged exposure to air and light.

  • Consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to purification buffers if compatible with your downstream applications.[3]

Q4: I am having trouble with my aqueous workup. The product seems to be partially soluble in the aqueous layer. What can I do?

A4: this compound is acidic due to the thiol group. To minimize its solubility in the aqueous phase during extraction, ensure the pH of the aqueous layer is acidic (pH < 7). This will keep the thiol in its protonated, less polar form, favoring its partitioning into the organic layer. Conversely, washing the organic layer with a basic solution (e.g., dilute sodium bicarbonate or sodium hydroxide) can be used to extract the acidic thiol from non-acidic impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Product does not crystallize. - The solvent is too good at room temperature.- The solution is not sufficiently concentrated.- Try adding a co-solvent in which the compound is less soluble (e.g., water or hexane if using a polar organic solvent).- Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound if available.
Low recovery of the product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the compound.- Cool the solution in an ice bath to maximize crystal precipitation.- Wash the collected crystals with a minimal amount of cold solvent.
Oily precipitate forms instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities is inhibiting crystallization.- Choose a lower-boiling solvent.- Attempt to purify the crude product by column chromatography before recrystallization.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of the product from impurities (co-elution). - Inappropriate solvent system.- Column overloading.- Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find an optimal eluent that gives good separation (ΔRf > 0.2).- Reduce the amount of crude material loaded onto the column (typically 1-2% of the silica gel weight).
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Streaking or tailing of the product band. - The compound is interacting strongly with the acidic silica gel.- Add a small amount of a modifier to the eluent, such as 0.5-1% triethylamine to neutralize the silica gel.[4]- Consider using a different stationary phase like neutral alumina.
Product appears to be decomposing on the column. - The silica gel is too acidic, causing degradation of the thiazole ring or attached functionalities.- Use deactivated silica gel (pre-treated with a base like triethylamine).- Switch to a neutral stationary phase like alumina.- Run the column as quickly as possible to minimize contact time.

Experimental Protocols

Recrystallization Protocol

Based on procedures for analogous aryl-thiazole derivatives, ethanol is a good starting point for recrystallization.[5]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath may be required to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

A common solvent system for the purification of aryl thiazole derivatives is a mixture of hexane and ethyl acetate.[6]

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Liquid-Liquid Extraction Protocol

This protocol is designed to separate the acidic this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous sodium hydroxide or sodium bicarbonate solution. The acidic thiol will be deprotonated and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the deprotonated product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid until the pH is acidic. The protonated product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Purification_Workflow crude Crude Product extraction Liquid-Liquid Extraction crude->extraction  Initial Cleanup (Optional) column Column Chromatography crude->column  Direct Purification extraction->column recrystallization Recrystallization column->recrystallization  Further Purification pure Pure Product column->pure If Sufficiently Pure recrystallization->pure Troubleshooting_Logic start Low Purity after Initial Purification check_impurities Identify Impurities (TLC, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm side_products Side Products / Isomers? check_impurities->side_products oxidation Oxidation Products? check_impurities->oxidation optimize_reaction Optimize Reaction Conditions (Time, Stoichiometry) unreacted_sm->optimize_reaction optimize_chromatography Optimize Chromatography (Solvent, Gradient, Stationary Phase) side_products->optimize_chromatography inert_atmosphere Use Inert Atmosphere & Degassed Solvents oxidation->inert_atmosphere

References

Hantzsch Thiazole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch thiazole synthesis yield is consistently low. What are the most common causes and how can I troubleshoot this?

A1: Low yields in the Hantzsch synthesis, a reaction that is generally high-yielding, can typically be traced back to a few key areas: reagent quality, reaction conditions, or side reactions.[1] A systematic approach is the best way to identify and resolve the issue.

Below is a troubleshooting workflow to help diagnose the problem.

HantzschTroubleshooting start_node Start: Low Yield category_node1 Reagent Purity? start_node->category_node1 Investigate category_node category_node action_node action_node check_node check_node action_node1a Verify α-haloketone stability. Check thioamide purity. category_node1->action_node1a Suspected category_node2 Reaction Conditions? category_node1->category_node2 Confirmed Pure check_node1a Purify reagents (recrystallization/distillation). Use fresh reagents. action_node1a->check_node1a Action action_node2a Review temperature, solvent, and reaction time. category_node2->action_node2a Suboptimal category_node3 Side Reactions? category_node2->category_node3 Optimized check_node2a Optimize conditions. (See FAQ 2 & Table 1) action_node2a->check_node2a Action action_node3a Identify unexpected spots on TLC. Analyze byproducts. category_node3->action_node3a Observed end_node Yield Improved category_node3->end_node Minimized check_node3a Adjust reagent stoichiometry. Control temperature strictly. action_node3a->check_node3a Action

Caption: Troubleshooting workflow for low-yield Hantzsch synthesis.

Key Troubleshooting Steps:

  • Verify Reagent Quality:

    • α-Haloketone: These reagents can be unstable. Ensure they have been properly stored. If in doubt, verify purity via TLC or NMR.

    • Thioamide/Thiourea: Impurities in the thioamide can significantly impact the reaction. Recrystallization may be necessary.

  • Optimize Reaction Conditions:

    • The choice of solvent, temperature, and reaction time are critical.[2] See FAQ 2 for more details on optimization.

    • Ensure efficient mixing, especially for heterogeneous reactions.

  • Monitor for Side Reactions:

    • Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[3] Multiple unexpected spots may indicate side reactions.

    • The order of reagent addition can be critical for minimizing impurities.[4]

Q2: How do I select the optimal solvent and temperature for my synthesis?

A2: Solvent and temperature selection are crucial for maximizing yield and minimizing reaction time. The ideal conditions depend on the specific substrates being used.

  • Solvents: Ethanol is a common and effective solvent.[2] However, for certain substrates, other solvents or solvent mixtures may provide better results. A solvent screen is often a valuable optimization step. The polarity of the solvent can influence reaction rates and product solubility.[2] Using a mixture of ethanol and water can also be an effective, safe, and environmentally friendly option.[5]

  • Temperature: Reactions are often performed at elevated temperatures (reflux) to ensure a sufficient reaction rate.[2][6] However, for sensitive substrates, lower temperatures may be required to prevent decomposition or side reactions. Increasing the temperature from room temperature to 80°C has been shown to significantly increase yield in some cases.[2] Some modern variations of the synthesis can even proceed at room temperature, especially with the use of catalysts or ultrasonic irradiation.[5][7]

Table 1: Effect of Solvent on Hantzsch Synthesis Yield This table summarizes data from a study on the synthesis of a polyhydroquinoline derivative via a Hantzsch condensation, illustrating the impact of solvent choice.

EntrySolventTemperature (°C)Time (h)Yield (%)
1EtOHReflux (≈78)294
2DMSO80585
3DMF80582
4PEG-40080490
5EtOH:H₂O (1:1)80392

Data adapted from a study on a related Hantzsch condensation reaction.[2] Conditions: Ag-CP catalyst.

Q3: What role does a catalyst play, and should I use one?

A3: While the classic Hantzsch synthesis often proceeds without a catalyst, modern variations frequently employ catalysts to improve yields, shorten reaction times, and enable milder reaction conditions (e.g., lower temperatures or solvent-free reactions).[5][7][8]

  • Types of Catalysts:

    • Acid Catalysts: p-Toluenesulfonic acid (PTSA) has been used effectively.[9]

    • Heterogeneous Catalysts: These are often preferred as they can be easily recovered and reused. Examples include silica-supported tungstosilisic acid and various nanoparticles.[5][10]

    • Ionic Liquids: Serve as "green" catalyst options for room temperature reactions.[9]

  • When to Use a Catalyst:

    • If you are working with unreactive substrates.

    • If you need to lower the reaction temperature to avoid decomposition.

    • To improve the environmental footprint of the synthesis by enabling solvent-free conditions or using greener solvents.[7][11]

Q4: I'm observing significant byproduct formation. How can I improve the purity of my crude product?

A4: The Hantzsch synthesis mechanism involves several intermediate steps, including SN2 attack, condensation, and cyclization/dehydration.[1][6] Deviations from this pathway can lead to impurities.

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

Strategies to Minimize Byproducts:

  • Stoichiometry: While the reagents react in a 1:1 ratio, using a slight excess of the thioamide can help drive the reaction to completion and consume the α-haloketone, which might be prone to self-condensation or other side reactions.[6] The excess thioamide can often be easily removed during workup as it may remain soluble.[6]

  • Temperature Control: Overheating can promote side reactions. Maintain a stable and controlled temperature throughout the reaction.

  • Workup Procedure: The workup is critical for purity. Often, the initial product is an acid salt (e.g., HBr salt) which is soluble in the reaction solvent.[6] Neutralization with a weak base (like Na₂CO₃) causes the neutral, often poorly water-soluble, thiazole product to precipitate, leaving impurities behind in the solution.[1][6]

  • Purification: If impurities persist, standard purification techniques are necessary.

    • Recrystallization: Effective if a suitable solvent system can be found.

    • Silica Gel Chromatography: A common method for purifying thiazole derivatives.[12]

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the Hantzsch synthesis using 2-bromoacetophenone and thiourea.[1]

Materials:

  • 2-bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Equipment:

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • 100 mL beaker

  • Büchner funnel and side-arm flask for vacuum filtration

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial equipped with a stir bar.[1]

  • Add 5 mL of methanol to the vial.[1]

  • Heat the mixture with stirring. A hot plate setting of around 100°C is typically used to bring the methanol to a gentle reflux.[1]

  • Stir the reaction mixture for 30 minutes.[1]

  • Remove the vial from the heat and allow it to cool to room temperature.

  • In a 100 mL beaker, place 20 mL of a 5% aqueous sodium carbonate solution.

  • Pour the contents of the reaction vial into the beaker with swirling. A precipitate should form immediately as the product is neutralized.[1][6]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the filter cake with a small amount of cold water to remove any remaining salts or soluble impurities.[1]

  • Allow the product to air dry on a watch glass before determining the mass and percent yield.[1]

  • The product can be further characterized by melting point, TLC, and NMR spectroscopy.[1]

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during biological assays involving thiazole compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in the IC50 values of my thiazole compound across different experiments?

A1: Variability in IC50 values is a common challenge in biological assays and can be attributed to several factors. For thiazole-based compounds, the following should be considered:

  • Compound Stability: Thiazoles can be unstable in aqueous solutions or cell culture media over time. It is crucial to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.[1]

  • Solubility Issues: Poor aqueous solubility is a known issue for many thiazole derivatives.[2][3] If the compound precipitates in the assay buffer, the effective concentration will be lower than the nominal concentration, leading to inaccurate and variable IC50 values.[3]

  • Biological Variability: The physiological state of cells, including passage number, cell density, and metabolic activity, can significantly influence their response to a compound.[1] Maintaining consistency in cell culture practices is essential.

  • Experimental Consistency: Ensure that all experimental parameters, such as incubation times, reagent concentrations, and solvent (e.g., DMSO) concentrations, are kept constant across all assays.[1]

Q2: My thiazole compound showed promising activity in a primary screen, but I cannot reproduce the results in secondary assays. What could be the reason?

A2: This is a classic indication of a "false positive" result, which is a frequent occurrence in high-throughput screening (HTS). Thiazole-containing compounds, particularly 2-aminothiazoles, are known as Pan-Assay Interference Compounds (PAINS) or "frequent hitters."[1] Potential reasons for this discrepancy include:

  • Compound Aggregation: At higher concentrations, some thiazole compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to apparent activity.[1]

  • Assay Interference: Thiazoles can interfere with assay readouts. They may be colored, autofluorescent, or quench the fluorescence of a reporter molecule, leading to erroneous results.[1]

  • Reactivity: Some thiazoles can be reactive and covalently modify proteins or other components in the assay, resulting in non-specific inhibition.[1]

Q3: How can I determine if my thiazole compound is aggregating in the assay?

A3: A straightforward method to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at a concentration of 0.01-0.1%). If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely that the initial activity was due to aggregation.[1]

Q4: My thiazole compound is showing high cytotoxicity in my non-cancerous control cell line. What should I do?

A4: High cytotoxicity in control cell lines suggests a lack of selectivity. Here are some troubleshooting steps:

  • Perform a Dose-Response Analysis: Conduct a dose-response curve starting from very low (nanomolar) concentrations to determine the therapeutic window. This will help identify a concentration that is effective against target cells while minimizing toxicity in control cells.[4]

  • Check for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your control cell line (typically <0.5%).[2]

  • Investigate Off-Target Effects: Thiazole compounds can have off-target effects, such as inducing oxidative stress or disrupting mitochondrial membrane potential, which can lead to non-specific cytotoxicity.[4] Consider performing counter-screens to investigate these possibilities.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Viability Assays (e.g., MTT Assay)
Potential Cause Troubleshooting Step
Cell Health and Passage Number Maintain a consistent cell passage number for all experiments. Ensure cells are in the logarithmic growth phase with high viability (>95%) at the time of seeding.[1]
Inconsistent Seeding Density Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density across all wells and plates.[1]
Edge Effects Avoid using the outer wells of 96-well plates as they are prone to evaporation. Fill these wells with sterile PBS or media instead.[1]
Compound Instability in Media Prepare fresh dilutions of your thiazole compound from a frozen stock for each experiment. Some compounds can degrade in aqueous cell culture media.[1]
Interference with MTT Dye Thiazole compounds can chemically reduce the MTT reagent, leading to a false-positive signal. Run a control plate with your compound and MTT in cell-free media to check for direct reduction.[1]
Issue 2: Suspected False Positives in Fluorescence-Based Assays
Potential Cause Troubleshooting Step
Autofluorescence of the Compound Measure the fluorescence of your thiazole compound at the excitation and emission wavelengths of your assay in the absence of other fluorescent reagents. If it is fluorescent, consider an alternative assay with a non-fluorescent readout.[1]
Fluorescence Quenching Your compound may be absorbing the light emitted by the fluorescent probe. Test this by adding your compound to a solution of the fluorescent probe and measuring the signal.
Light Scattering Compound precipitation can cause light scattering, which interferes with fluorescence readings. Visually inspect the wells for any precipitate and consider centrifuging the plate before reading.[1]
Redox Activity Some thiazoles are redox-active and can interfere with assays that use redox-sensitive probes. Use counter-screens with known redox-cycling agents to assess this possibility.[1]

Data Presentation: Comparative Efficacy of Thiazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives against different cancer cell lines and kinases, providing a benchmark for experimental validation.

Table 1: IC50 Values (µM) of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)Reference CompoundIC50 (µM)
Thiazole-naphthalene derivative 5b0.48 ± 0.03Colchicine9.1
2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4c2.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole-coumarin hybrid 6a2.15 ± 0.12Doxorubicin0.89 ± 0.05
Amide-functionalized aminothiazole-benzazole analog 6b17.2 ± 1.9--
Urea-functionalized aminothiazole-benzazole analog 8a9.6 ± 0.6--
2,4-dioxothiazolidine derivative 221.21 ± 0.04--
Thiazolyl-pyrazoline derivative 10b1.15 ± 0.1Doxorubicin0.89 ± 0.05

Data compiled from multiple sources.[5][6]

Table 2: Comparative IC50 Values (nM) of Thiazole-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)IC50 / Ki (nM)
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivativesAurora A, Aurora BKi values of 8.0 nM and 9.2 nM[7]
4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amineCDK4, CDK6Ki values of 1 nM and 34 nM[7]
5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidinesCDK9, CDK1, CDK2Ki values ranging from 1 to 6 nM[7]
Benzothiazole derivative 19PI3Kα, mTORC1IC50 = 0.30–0.45 μM (antiproliferative)
Thiazole derivative 18PI3K/AKT/mTOR pathwayIC50 = 0.50–4.75 μM (antiproliferative)
Phenyl sulfonyl-containing thiazole derivative 40B-RAFV600EIC50 = 23.1 ± 1.2 nM

Data compiled from multiple sources.[1][7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of thiazole compounds on cultured cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Thiazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure to determine the inhibitory activity of a thiazole compound against a specific kinase.

Materials:

  • Kinase and its specific substrate

  • Thiazole compound

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the thiazole compound in the assay buffer. Prepare solutions of the kinase, substrate, and ATP at their optimal concentrations.

  • Kinase Reaction: In a microplate, add the kinase and the thiazole compound (or vehicle control). Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for a specified time.

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure Signal: Read the signal (luminescence, fluorescence, etc.) on a microplate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams created using Graphviz (DOT language) to illustrate key signaling pathways affected by thiazole compounds and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Thiazole Thiazole Inhibitor Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Thiazole inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Thiazole Thiazole Compound Bax Bax Thiazole->Bax Activates Bcl2 Bcl-2 Thiazole->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Thiazole-induced apoptosis via the intrinsic mitochondrial pathway.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Solubility Check Compound Solubility Start->Check_Solubility Check_Stability Assess Compound Stability Check_Solubility->Check_Stability Soluble Optimize_Protocol Optimize Assay Protocol Check_Solubility->Optimize_Protocol Insoluble Check_Interference Evaluate Assay Interference Check_Stability->Check_Interference Stable Check_Stability->Optimize_Protocol Unstable Check_Interference->Optimize_Protocol Interference Detected Consistent_Results Consistent Results Check_Interference->Consistent_Results No Interference Optimize_Protocol->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results with thiazoles. thiazoles.

References

Preventing degradation of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related thiazole and thiol compounds, the primary degradation routes are likely oxidation and photodegradation.

  • Oxidation: The thiol (-SH) group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of disulfide bridges between two molecules and may proceed to form sulfenic, sulfinic, and ultimately sulfonic acids. The presence of metal ions can catalyze this process.

  • Photodegradation: Thiazole rings, particularly those with aryl substituents, can be susceptible to photodegradation upon exposure to light, especially UV radiation. This can involve reaction with singlet oxygen, potentially leading to ring cleavage and the formation of various degradation products.[1]

Q2: What are the visible signs of degradation?

A2: Degradation of this compound may be indicated by several observable changes:

  • Color Change: A noticeable change in the color of the solid material or a solution.

  • Odor: While many thiols have a characteristic odor, a change or intensification of the smell could indicate degradation.

  • Solubility Issues: Decreased solubility in a solvent in which it was previously soluble.

  • Appearance of Impurities: The presence of new peaks in analytical chromatograms (e.g., HPLC) or spots on a TLC plate.

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: To ensure the long-term stability of solid this compound, the following conditions are recommended:

  • Temperature: Store at low temperatures, such as -20°C or 4°C.[2][3][4] Storing samples at -80°C is recommended for long-term storage to suppress enzymatic activity and self-degradation.[4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[2]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[2][5]

  • Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis and moisture-mediated degradation.

Q4: How should I handle solutions of this compound to minimize degradation?

A4: When working with solutions, it is crucial to:

  • Use Degassed Solvents: To minimize dissolved oxygen, use solvents that have been degassed by methods such as sparging with an inert gas (argon or nitrogen) or sonication under vacuum.[2]

  • Prepare Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

  • Inert Atmosphere: Purge the headspace of the container with an inert gas before sealing.[2]

  • Avoid Metal Spatulas: Use glass or plastic spatulas and containers to avoid potential catalytic oxidation by metal ions.[2]

Troubleshooting Guides

Issue 1: Unexpected peaks appear in the HPLC chromatogram of a stored sample.

  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample was stored at the recommended temperature, protected from light, and under an inert atmosphere.

    • Analyze a Fresh Sample: Prepare a solution from a fresh, unopened container of the compound and analyze it by HPLC to establish a baseline chromatogram.

    • Investigate Degradants: If new peaks are confirmed, consider using LC-MS to identify the molecular weights of the degradation products, which can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).

Issue 2: The solid compound has changed color or developed a stronger odor.

  • Possible Cause: Oxidation or photodegradation of the solid material.

  • Troubleshooting Steps:

    • Assess Purity: Analyze a small sample by HPLC or another suitable analytical technique to determine the purity of the material.

    • Review Handling Procedures: Ensure that the compound has not been repeatedly exposed to air and light. Use a fresh vial for critical experiments.

    • Odor Neutralization: For cleaning glassware contaminated with thiols, a bleach solution can be effective. However, this should be done in a well-ventilated fume hood.[6][7]

Data Presentation

Table 1: General Storage Recommendations for Thiol-Containing Compounds

Storage ParameterSolid FormSolution FormRationale
Temperature -20°C or 4°C (long-term at -80°C)[2][3][4]-20°C or 4°C (prepare fresh)[2]Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)[2]Inert gas overlay; use degassed solvents[2]Minimizes oxidation of the thiol group.
Light Amber vials or foil wrapping[2][5]Amber vials or foil wrapping[5]Prevents photodegradation of the thiazole ring.
Moisture Tightly sealed container in a desiccatorUse anhydrous solvents if possiblePrevents hydrolysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (General Approach)

This protocol provides a general framework for developing an HPLC method to assess the purity and stability of this compound. Method optimization and validation are required for specific applications.

  • Objective: To separate the parent compound from potential degradation products.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile and water

    • HPLC-grade formic acid or other suitable buffer components

    • C18 reverse-phase HPLC column

    • HPLC system with a UV detector

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Standard Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.

    • Chromatographic Conditions:

      • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: Determined by UV scan of the compound (a wavelength around 238 nm has been used for similar thiazole derivatives).[8]

      • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

    • Analysis: Inject the standard solution and monitor the chromatogram for the main peak and any impurity peaks.

    • Forced Degradation Study (for method validation): To ensure the method is stability-indicating, subject the compound to stress conditions (e.g., acid/base hydrolysis, oxidation with H₂O₂, heat, and light) and analyze the stressed samples to confirm that the degradation products are resolved from the parent peak.[1][2][6]

Protocol 2: ¹H NMR Spectroscopy for Monitoring Degradation

  • Objective: To qualitatively assess the degradation of the compound by observing changes in the NMR spectrum.

  • Methodology:

    • Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution.

    • Storage and Monitoring: Store the NMR tube under the desired conditions (e.g., exposed to light, at elevated temperature) and acquire spectra at regular intervals.

    • Data Analysis: Compare the spectra over time. The appearance of new signals or a decrease in the integration of the parent compound's signals would indicate degradation.

Mandatory Visualization

degradation_pathway compound This compound disulfide Disulfide Dimer compound->disulfide Oxidation (O2) photo_products Photodegradation Products (e.g., ring cleavage) compound->photo_products Photodegradation (Light, O2) sulfenic_acid Sulfenic Acid disulfide->sulfenic_acid Further Oxidation sulfinic_acid Sulfinic Acid sulfenic_acid->sulfinic_acid Oxidation sulfonic_acid Sulfonic Acid sulfinic_acid->sulfonic_acid Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Pure Compound storage Storage under various conditions (Temp, Light, Humidity, Atmosphere) start->storage sampling Periodic Sampling storage->sampling analysis Purity Assessment (HPLC, NMR) sampling->analysis data Data Analysis (Degradation Rate, Product Identification) analysis->data conclusion Conclusion on Stability data->conclusion

Caption: Experimental workflow for assessing the stability of the compound.

References

Technical Support Center: Overcoming Resistance in Antimicrobial Assays with Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for antimicrobial assays involving thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary antimicrobial mechanisms of action for thiazole derivatives?

A1: Thiazole derivatives exhibit a broad range of antimicrobial activities by targeting various essential cellular processes in bacteria and fungi. Key mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Certain thiazole compounds inhibit these enzymes, which are crucial for DNA replication and repair, thereby preventing bacterial cell division.[1][2]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to permeate and disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death.[3]

  • Inhibition of Metabolic Pathways: Some derivatives, like sulfathiazole, act by inhibiting the synthesis of essential vitamins, such as the B complex, which are necessary for bacterial growth.[4][5]

  • Inhibition of β-ketoacyl-acyl Carrier Protein Synthase III (FabH): This enzyme is critical in the initial stage of fatty acid synthesis in bacteria. Inhibition of FabH disrupts the production of bacterial cell membranes.[4]

  • Efflux Pump Inhibition: Some thiazole derivatives can inhibit efflux pumps, which are proteins that bacteria use to expel antibiotics. By blocking these pumps, the thiazole derivatives can restore the efficacy of other antibiotics.

Q2: Why do my thiazole derivatives show good enzymatic inhibition but poor whole-cell antimicrobial activity?

A2: This is a common challenge. Several factors can contribute to this discrepancy:

  • Low Cell Permeability: The compound may not effectively penetrate the bacterial cell wall and membrane to reach its intracellular target. This is particularly common with Gram-negative bacteria, which have an outer membrane that acts as a barrier.

  • Efflux Pumps: The compound may be actively transported out of the bacterial cell by efflux pumps before it can reach its target.

  • Compound Instability: The thiazole derivative may be unstable in the assay medium or may be metabolized by the bacteria into an inactive form.

  • Inappropriate Assay Conditions: The pH, incubation time, or media components might not be optimal for the compound's activity.

Q3: Are there any known liabilities or common side effects associated with thiazole derivatives?

A3: While many thiazole derivatives show promise as antimicrobial agents, some may exhibit off-target effects. Cytotoxicity is a potential concern, and it is crucial to evaluate the effect of the compounds on mammalian cell lines to determine their therapeutic index. Some studies have reported that high doses of certain oxothiazole derivatives can cause liver damage in animal models.[6] Therefore, cytotoxicity and in vivo toxicity studies are essential in the development of thiazole-based therapeutics.

Troubleshooting Guides

Problem 1: Poor Solubility of Thiazole Derivative in Assay Medium
  • Possible Cause: The hydrophobic nature of the thiazole derivative.

  • Troubleshooting Steps:

    • Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO) and then dilute it in the assay medium. Ensure the final concentration of the organic solvent is low enough (typically ≤1%) to not affect microbial growth or interact with the compound.

    • pH Adjustment: The solubility of some compounds can be influenced by pH. Assess the pKa of your compound and adjust the pH of the medium accordingly, ensuring the pH change does not impact microbial viability.

    • Use of Surfactants: In some cases, a small, non-toxic concentration of a surfactant like Tween 80 can help to solubilize hydrophobic compounds. However, this should be carefully validated to ensure the surfactant itself does not have antimicrobial activity or interfere with the assay.

    • Liposomal Formulation: For in vivo studies or complex in vitro models, encapsulating the thiazole derivative in liposomes can improve its solubility and delivery.

Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) Values
  • Possible Cause: Variability in experimental conditions or bacterial inoculum.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure a consistent and standardized method for preparing the bacterial inoculum to the correct cell density (e.g., using a spectrophotometer to measure optical density at 600 nm).

    • Control for Media Variations: Use the same batch of growth media for all related experiments to avoid variability in nutrient content.

    • Verify Compound Stability: Check the stability of your thiazole derivative in the assay medium over the incubation period. Degradation of the compound can lead to higher apparent MIC values.

    • Plate Uniformity: Ensure uniform distribution of the compound and inoculum in all wells of the microtiter plate. Proper mixing is crucial.

    • Include Reference Standards: Always include a reference antibiotic with a known MIC against the test organism to validate the assay's accuracy and reproducibility.

Problem 3: Thiazole Derivative Shows High Cytotoxicity to Mammalian Cells
  • Possible Cause: The compound may have off-target effects on eukaryotic cells.

  • Troubleshooting Steps:

    • Determine the Therapeutic Index: Calculate the ratio of the compound's cytotoxic concentration (CC50) to its effective antimicrobial concentration (MIC or EC50). A higher therapeutic index indicates greater selectivity for microbial cells.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to identify modifications that reduce cytotoxicity while maintaining or improving antimicrobial activity.

    • Mechanism of Cytotoxicity Investigation: Conduct assays to determine the mechanism of cytotoxicity (e.g., apoptosis, necrosis, cell cycle arrest). Understanding the mechanism can guide the design of less toxic derivatives.

    • Targeted Delivery: Consider drug delivery systems, such as nanoparticles or antibody-drug conjugates, to specifically target the microbial infection and reduce systemic exposure and toxicity.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Various Bacterial Strains

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)B. subtilis (µg/mL)Reference
Compound A 16.116.1>12832.2[4]
Compound B 7.817.81>12815.62[7]
Compound C 3.917.81>1287.81[7]
Benzothiazole 13 50-7550-7550-7550-75[8]
Benzothiazole 14 50-7550-7550-7550-75[8]

Table 2: IC50 Values of Thiazole Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 4c MCF-72.57[3]
Compound 4c HepG27.26[3]
Compound 5f KF-280.0061[4]
Compound 5e MCF-70.6648[4]
Compound 9 MCF-714.6[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Thiazole Derivative Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the thiazole derivative stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum 1:100 in MHB to obtain a final concentration of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the thiazole derivative that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol is adapted from standard procedures for determining cell viability.[1]

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole derivative in the complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Visualizations

Experimental_Workflow_for_Antimicrobial_Screening cluster_prep Preparation cluster_assay Primary Screening cluster_secondary Secondary Assays cluster_selectivity Selectivity & Toxicity cluster_moa Mechanism of Action Compound_Prep Thiazole Derivative Stock Solution MIC_Assay MIC Determination (Broth Microdilution) Compound_Prep->MIC_Assay Inoculum_Prep Bacterial/Fungal Inoculum Preparation Inoculum_Prep->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Active Compounds Time_Kill_Assay Time-Kill Kinetics MIC_Assay->Time_Kill_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MIC_Assay->Cytotoxicity_Assay Enzyme_Inhibition Enzyme Inhibition Assays MIC_Assay->Enzyme_Inhibition Hemolysis_Assay Hemolysis Assay Cytotoxicity_Assay->Hemolysis_Assay Membrane_Permeability Membrane Permeability Assay Enzyme_Inhibition->Membrane_Permeability Efflux_Pump_Inhibition Efflux Pump Inhibition Membrane_Permeability->Efflux_Pump_Inhibition Thiazole_MOA cluster_targets Bacterial Cell Targets Thiazole Thiazole Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Thiazole->DNA_Gyrase Inhibition Cell_Membrane Cell Membrane Thiazole->Cell_Membrane Disruption Metabolic_Enzymes Metabolic Enzymes (e.g., FabH) Thiazole->Metabolic_Enzymes Inhibition Efflux_Pumps Efflux Pumps Thiazole->Efflux_Pumps Inhibition DNA_Replication DNA Replication & Cell Division DNA_Gyrase->DNA_Replication Blocks Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Leads to Biosynthesis Essential Molecule Biosynthesis Metabolic_Enzymes->Biosynthesis Inhibits Antibiotic_Resistance Antibiotic Resistance Efflux_Pumps->Antibiotic_Resistance Reduces

References

Technical Support Center: Synthesis of 4-Phenylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-phenylthiazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-phenylthiazoles?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, such as 2-bromoacetophenone, with a thioamide, like thioformamide or thiourea.[1]

Q2: I am experiencing a low yield of my desired 4-phenylthiazole. What are the potential causes?

A2: Low yields can stem from several factors, including:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to side reactions.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.

  • Side Reactions: The formation of unwanted byproducts consumes the starting materials and reduces the yield of the desired product.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Product Loss During Workup: The purification process may lead to a loss of the final product.

Q3: What are the common side reactions I should be aware of during the synthesis of 4-phenylthiazoles?

A3: The primary side reactions often involve the starting materials. The α-haloketone can undergo further halogenation to form di- or polyhalogenated species. The thioamide can be unstable and may decompose under the reaction conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Degradation of Thioamide Thioamides can be sensitive to heat and moisture. Use fresh or properly stored thioamide. Consider preparing the thioamide in situ if degradation is a persistent issue.
Inactive α-Haloketone The α-haloketone can degrade over time. Ensure its purity by techniques like recrystallization or distillation before use.
Incorrect Reaction Temperature The reaction often requires heating to proceed at a reasonable rate. Ensure the reaction mixture is reaching the optimal temperature, typically reflux in solvents like ethanol.[1][2]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spots have disappeared.
Problem 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Likely Cause & Byproduct Troubleshooting and Purification
Multiple spots on TLC close to the product spot, with higher molecular weight peaks in Mass Spectrometry.Dihalogenation of α-haloketone: Formation of α,α-dihaloacetophenone or aromatic ring halogenation of phenacyl bromide.Solution: Use a 1:1 stoichiometry of the halogenating agent during the synthesis of the α-haloketone. Purification: These byproducts can often be separated by column chromatography on silica gel. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
Baseline material or streaking on TLC.Thioamide Decomposition: Thioamides can hydrolyze to the corresponding amide or undergo other decomposition pathways, especially in the presence of acid or base.Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Control the pH of the reaction mixture. Purification: Most decomposition products are polar and can be removed by washing the organic extract with water or brine. Column chromatography can also be effective.
An unexpected peak in the 1H NMR spectrum, often a singlet in the aromatic region.Unreacted Starting Material: Incomplete reaction can leave unreacted α-haloketone or thioamide.Solution: Increase the reaction time or temperature and monitor by TLC until the starting material is consumed. Purification: Unreacted starting materials can usually be removed by recrystallization or column chromatography.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of 2-amino-4-phenylthiazole, a common 4-phenylthiazole derivative.

α-Haloketone (1 mmol)Thiourea (mmol)Catalyst (10 mol%)Solvent (5 mL)Temperature (°C)Time (min)Yield (%)
Phenacyl bromide1.2Copper SilicateEthanol78 (Reflux)2095
4-Methylphenacyl bromide1.2Copper SilicateEthanol78 (Reflux)2592
4-Chlorophenacyl bromide1.2Copper SilicateEthanol78 (Reflux)3094
4-Bromophenacyl bromide1.2Copper SilicateEthanol78 (Reflux)3096
4-Nitrophenacyl bromide1.2Copper SilicateEthanol78 (Reflux)4588

Data adapted from a study on the synthesis of 2-amino-4-phenylthiazole derivatives.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1][3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).

  • Add ethanol as the solvent.

  • Heat the mixture to reflux (approximately 78°C) with stirring for 30-60 minutes.[1][2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.[1][3]

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Purification of 4-Phenylthiazole by Column Chromatography

This protocol provides a general procedure for the purification of 4-phenylthiazoles using silica gel column chromatography.

Materials:

  • Crude 4-phenylthiazole product

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5:95 ethyl acetate:hexane) and gradually increasing the concentration of ethyl acetate.

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-phenylthiazole.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A α-Haloketone (e.g., 2-Bromoacetophenone) C Condensation in Solvent (e.g., Ethanol, Reflux) A->C B Thioamide (e.g., Thioformamide) B->C D Neutralization & Precipitation C->D E Filtration D->E F Recrystallization or Column Chromatography E->F G Pure 4-Phenylthiazole F->G

Caption: General experimental workflow for the Hantzsch synthesis of 4-phenylthiazoles.

Troubleshooting_Side_Reactions cluster_synthesis 4-Phenylthiazole Synthesis cluster_byproducts Common Byproducts cluster_troubleshooting Troubleshooting Start Hantzsch Reaction Desired Desired Product: 4-Phenylthiazole Start->Desired Side Side Reactions Start->Side Byproduct1 Dihalogenated Ketones Side->Byproduct1 Byproduct2 Thioamide Degradation Products Side->Byproduct2 TS1 Control Stoichiometry of Halogenation Byproduct1->TS1 TS3 Purify by Column Chromatography Byproduct1->TS3 TS2 Use Fresh/Pure Thioamide Byproduct2->TS2 Byproduct2->TS3

Caption: Logical relationship for troubleshooting common side reactions in 4-phenylthiazole synthesis.

References

Validation & Comparative

A Comparative Analysis of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comparative analysis of the biological activities of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol and other notable thiazole derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies to aid researchers in drug development and structure-activity relationship (SAR) studies.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics. The following tables summarize the in vitro cytotoxic activity of this compound and other substituted thiazoles against various cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Thiazole Derivatives

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Analog 3-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolo[1,2-d][1][2]triazin-4(3H)-oneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine2,4-dimethoxyphenylamino at C2, 4-methoxyphenyl at C4SGC-7901 (gastric)0.36CA-4Not Specified
A549 (lung)0.86
HT-1080 (fibrosarcoma)0.52
N-(4-Fluorophenyl)-2-p-tolylthiazole-4-carboxamide4-Fluorophenylcarboxamide at C2, p-tolyl at C4SKNMC (Neuroblastoma)>25DoxorubicinNot Specified
Hep-G2 (Hepatocarcinoma)>25
MCF-7 (Breast)>25
7-chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneFused thiazolo[4,5-d]pyrimidine with 4-fluorophenyl substitutionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
2-(4-acetamidophenylimino)-3-phenylthiazolidin-4-one derivative (5d)Complex thiazolidinoneHepG2 (Hepatocellular carcinoma)8.80 ± 0.315-FluorouracilNot Specified
MCF-7 (Breast cancer)7.22 ± 0.65
HCT-116 (Colorectal carcinoma)9.35 ± 0.61
Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a)Complex thiazolidinoneOVCAR-4 (Ovarian cancer)1.569 ± 0.06Alpelisib0.061 ± 0.003

Note: Direct comparison of IC50 values should be made with caution as the experimental conditions, such as cell lines and incubation times, may vary between studies. "Not Specified" indicates that the data was not available in the cited sources.

Antimicrobial Activity of Thiazole Derivatives

The thiazole ring is a key component in several antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains, highlighting their potential as antibacterial and antifungal agents.

Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Thiazole Derivatives

CompoundSubstitution PatternMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-(4-bromophenyl)-thiazol-2-amine derivatives (p2, p3, p4)4-bromophenyl at C4, various substitutions at C2S. aureusComparable to NorfloxacinNorfloxacinNot Specified
C. albicansComparable to FluconazoleFluconazoleNot Specified
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives (7c, 7d)Complex thiazolidinoneE. coli6.25Not SpecifiedNot Specified
S. aureus6.25
B. subtilis6.25
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives (7a, 7b, 7e)Complex thiazolidinoneR. oryzae3.125Not SpecifiedNot Specified
Phenylthiazole derivative with 1,3,4-thiadiazole thione (5h)Phenyl at C4, 1,3,4-thiadiazole thione moietyR. solanacearum6.66 (EC50)Thiodiazole copper52.01 (EC50)
Phenylthiazole derivative with 1,3,4-thiadiazole thione (5i)Phenyl at C4, 1,3,4-thiadiazole thione moietyR. solanacearum7.20 (EC50)Thiodiazole copper52.01 (EC50)
Phenylthiazole derivative with 1,3,4-thiadiazole thione (5k)Phenyl at C4, 1,3,4-thiadiazole thione moietyR. solanacearum2.23 (EC50)Thiodiazole copper52.01 (EC50)

Note: Direct comparison of MIC values should be made with caution due to variations in microbial strains and testing methodologies across different studies. "Not Specified" indicates that the data was not available in the cited sources.

Experimental Protocols

Synthesis of 4-Aryl-1,3-thiazole-2-thiol Derivatives

A general method for the synthesis of 4-aryl-1,3-thiazole-2-thiol derivatives involves the Hantzsch thiazole synthesis.

Procedure:

  • Starting Materials: An appropriate α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) and a thiourea derivative are required.

  • Reaction: Equimolar amounts of the α-haloketone and thiourea are dissolved in a suitable solvent, such as ethanol.

  • Cyclization: The mixture is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 4-aryl-1,3-thiazole-2-thiol.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][7][8][9][10]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Thiazole [label="Thiazole Derivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; Akt -> Apoptosis [label="Inhibition", arrowhead=tee];

Thiazole -> PI3K [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibition"]; Thiazole -> Akt [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibition"]; Thiazole -> mTORC1 [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibition"];

// Invisible edges for layout edge[style=invis]; PIP2 -> PI3K; } .dot Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

// Nodes Synthesis [label="Synthesis of Thiazole Derivatives"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)"]; Screening [label="In Vitro Biological Screening\n(e.g., MTT Assay, MIC Assay)"]; Hit_ID [label="Hit Identification\n(IC50/MIC Determination)"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies"]; Lead_Opt [label="Lead Optimization"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Enzyme Assays, Western Blot)"]; In_Vivo [label="In Vivo Studies\n(Animal Models)"];

// Edges Synthesis -> Purification; Purification -> Screening; Screening -> Hit_ID; Hit_ID -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, constraint=false]; Hit_ID -> Mechanism; Mechanism -> Lead_Opt [style=dashed, constraint=false]; Lead_Opt -> In_Vivo; } .dot Caption: A typical experimental workflow for drug discovery with thiazole derivatives.

References

A Comparative Guide to 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, thiazole derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities. This guide provides a comparative analysis of 4-(4-fluorophenyl)-1,3-thiazole-2-thiol and similar bioactive compounds, with a focus on their performance as enzyme inhibitors and anticancer agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Thiazole Derivatives' Bioactivity

The thiazole ring is a key structural motif found in numerous natural products and synthetic drugs, including vitamin B1 and the anticancer agent Dasatinib.[1] Its derivatives are known to possess a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities.[2][3][4] This versatility stems from the unique electronic properties of the thiazole ring, which allow for diverse interactions with biological targets.[2]

Comparative Analysis of Bioactive Thiazole Derivatives

This section provides a head-to-head comparison of this compound and other notable thiazole-based compounds. The selection is based on their promising biological activities and the availability of quantitative experimental data.

Dual FAAH/sEH Inhibitors for Pain and Inflammation

A significant area of research for 4-phenylthiazole derivatives has been their role as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH). These enzymes are involved in the arachidonic acid metabolic pathway, which plays a crucial role in pain and inflammation.[5] Dual inhibition of FAAH and sEH has been shown to have synergistic effects in relieving chronic pain.[5]

One of the lead compounds in this class is SW-17 , a 4-phenyl-thiazole-containing dual sEH/FAAH inhibitor.[5] While highly potent, SW-17 suffers from poor solubility and bioavailability.[5] This has prompted structure-activity relationship (SAR) studies to develop analogs with improved pharmacokinetic properties.[5][6] These studies have revealed that electron-donating groups on the 4-phenylthiazole moiety are generally well-tolerated by both enzymes.[6]

CompoundTarget(s)IC50 (sEH)IC50 (FAAH)Key Findings
SW-17 sEH, FAAH2.5 nM9.8 nMPotent dual inhibitor with poor solubility and bioavailability.[5]
6o sEH, FAAH2.5 nM9.8 nMA 4-phenylthiazole analog with excellent dual inhibition potency.[7]
4f sEH, FAAHLow nM rangeLow nM rangePotent dual inhibitor with moderate plasma stability.[7]
Anticancer and Antimicrobial Activities

Thiazole derivatives have also demonstrated significant potential as anticancer and antimicrobial agents.[8][9] Their mechanisms of action are varied but often involve the induction of apoptosis, inhibition of key enzymes in cancer progression, or disruption of microbial cell processes.[10] For instance, some 4-aryl-2-hydrazinyl-1,3-thiazole derivatives have been reported as histone acetyltransferase (HAT) inhibitors, which can modulate gene expression and impact cell cycle progression and apoptosis.[10]

CompoundBiological ActivityCell Line/StrainActivity MetricValueReference
2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole (16b) AnticancerHepG2Superior potency compared to cisplatinNot specified[9]
2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole (11d) AnticancerA549IC5062.5 µg/mL[9]
2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole (18a) AntimicrobialCandida albicans, Proteus vulgaris, Staphylococcus aureusSignificant potential compared to standard drugsNot specified[9]
2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole (24n) AntimicrobialPseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Escherichia coliMIC1.56 to 3.13 µg/mL[9]
3h α-Amylase Inhibition-IC505.14 ± 0.03 μM[11]

Signaling Pathway and Experimental Workflow

Arachidonic Acid Metabolic Pathway

The following diagram illustrates the central role of FAAH and sEH in the arachidonic acid metabolic pathway, a key target for the anti-inflammatory and analgesic effects of the discussed 4-phenylthiazole derivatives.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Therapeutic Intervention MembranePhospholipids Membrane Phospholipids PLA2 PLA2 MembranePhospholipids->PLA2 releases ArachidonicAcid Arachidonic Acid (AA) COX COX ArachidonicAcid->COX metabolizes LOX LOX ArachidonicAcid->LOX metabolizes CYP450 CYP450 Epoxygenase ArachidonicAcid->CYP450 metabolizes Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH hydrolyzes Analgesia Analgesia Anandamide->Analgesia EETs Epoxyeicosatrienoic acids (EETs) sEH sEH EETs->sEH hydrolyzes Anti_inflammation Anti_inflammation EETs->Anti_inflammation DHETs Dihydroxyeicosatrienoic acids (DHETs) Inflammation Inflammation DHETs->Inflammation Ethanolamine Ethanolamine PLA2->ArachidonicAcid PLA2->Anandamide Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces CYP450->EETs produces FAAH->ArachidonicAcid produces FAAH->Ethanolamine produces sEH->DHETs produces Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Inhibitors 4-Phenylthiazole Derivatives Thiazole_Inhibitors->FAAH inhibit Thiazole_Inhibitors->sEH inhibit

Caption: Arachidonic Acid Metabolic Pathway and Inhibition by 4-Phenylthiazole Derivatives.

General Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for evaluating the anticancer properties of novel compounds like the thiazole derivatives discussed.

anticancer_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation start Start: Select Cancer Cell Lines culture Cell Culture and Seeding in Plates start->culture treatment Treatment with Thiazole Derivatives (Varying Concentrations) culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) incubation->cell_cycle ros Reactive Oxygen Species (ROS) Detection incubation->ros data_collection Data Collection (e.g., Plate Reader, Flow Cytometer) cytotoxicity->data_collection apoptosis->data_collection cell_cycle->data_collection ros->data_collection ic50_calc IC50 Value Calculation data_collection->ic50_calc statistical_analysis Statistical Analysis ic50_calc->statistical_analysis mechanism Mechanism of Action Elucidation statistical_analysis->mechanism conclusion Conclusion: Identify Lead Compounds mechanism->conclusion

Caption: General workflow for in vitro anticancer drug screening.

Experimental Protocols

Hantzsch Thiazole Synthesis

A common and reliable method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[2]

General Procedure:

  • A mixture of an α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone) and a thiourea or thioamide derivative is prepared in a suitable solvent, such as ethanol.

  • The reaction mixture is typically heated under reflux for a specified period (e.g., 4-5 hours).[11]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the desired thiazole derivative.

Microwave-assisted Hantzsch synthesis can also be employed to reduce reaction times and improve yields.[5][7]

In Vitro FAAH and sEH Inhibition Assays

FAAH Inhibition Assay:

  • Human FAAH enzyme is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of a fluorescent substrate.

  • The fluorescence intensity is measured over time using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

sEH Inhibition Assay:

  • Recombinant human, rat, or mouse sEH enzyme is used.

  • The enzyme is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of a substrate that produces a fluorescent product upon hydrolysis.

  • The fluorescence is monitored, and the IC50 values are determined as described for the FAAH assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).

  • After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

References

A Comparative Guide to the Anticancer Potential of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various thiazole and thiadiazole derivatives against several human cancer cell lines. This data provides a benchmark for the potential performance of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol.

Table 1: Cytotoxicity of Thiazole and Thiadiazole Derivatives Against Various Cancer Cell Lines

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Hypothetical: this compound This compoundTBDTBDN/A
5d Diphyllin thiazole derivativeHepG20.3[1]
5e Diphyllin thiazole derivativeHepG20.4[1]
2f 2,5-difluorophenyl substituted thiazoleMCF-77.7[2]
2i 4-(trifluoromethoxy)phenyl substituted thiazoleMCF-78.0[2]
3b Naphthalene substituted thiadiazoleMCF-7< 10[2][3]
3d 2,6-difluorophenyl substituted thiadiazoleMCF-7< 10[2][3]
5b Thiazole-naphthalene derivativeMCF-70.48 ± 0.03[4]
5b Thiazole-naphthalene derivativeA5490.97 ± 0.13[4]
A2 1,3,4-thiadiazole derivativeMCF-752.35[5]
A3 1,3,4-thiadiazole derivativeMCF-754.81[5]
B1 1,3,4-thiadiazole derivativeMCF-753.9[5]
B3 1,3,4-thiadiazole derivativeMCF-754.1[5]

Note: TBD (To Be Determined) indicates that experimental data is needed for this compound. The presented IC50 values for the other compounds are indicative of potent to moderate anticancer activity.

Proposed Experimental Protocols for Validation

To ascertain the anticancer activity of this compound, a series of in vitro experiments are proposed, mirroring the methodologies reported for analogous compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer, and HCT116 for colorectal cancer) and a non-cancerous cell line (e.g., L929 fibroblasts) will be cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells will be treated with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) will be included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined.

Apoptosis Assessment

To determine if the cytotoxic effect is due to the induction of apoptosis, the following methods can be employed.

  • Morphological Analysis: Treated cells can be observed under an inverted microscope for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[2]

  • Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-9, can be measured using colorimetric or fluorometric assay kits. An increased expression of Bax and a decreased expression of Bcl-2 are also indicative of apoptosis induction via the mitochondrial pathway.[2][7]

Potential Signaling Pathways and Mechanisms of Action

Based on studies of similar thiazole and thiadiazole derivatives, this compound may exert its anticancer effects through various mechanisms.

1. Induction of Apoptosis: Many thiazole derivatives have been shown to induce apoptosis in cancer cells.[2][3] This is a programmed cell death pathway that is often dysregulated in cancer.

cluster_0 Apoptosis Induction Thiazole_Derivative 4-(4-Fluorophenyl)-1,3- thiazole-2-thiol Mitochondrial_Pathway Mitochondrial Pathway Thiazole_Derivative->Mitochondrial_Pathway Bax_up ↑ Bax Mitochondrial_Pathway->Bax_up Bcl2_down ↓ Bcl-2 Mitochondrial_Pathway->Bcl2_down Caspase9 Caspase-9 Activation Bax_up->Caspase9 Bcl2_down->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

2. Inhibition of Tubulin Polymerization: Some thiazole-naphthalene derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[4]

cluster_1 Tubulin Polymerization Inhibition Thiazole_Derivative 4-(4-Fluorophenyl)-1,3- thiazole-2-thiol Tubulin Tubulin Dimers Thiazole_Derivative->Tubulin Inhibits Polymerization Microtubules Microtubule Formation Tubulin->Microtubules Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubules->Cell_Cycle_Arrest

Caption: Mechanism of tubulin polymerization inhibition.

3. MEK/ERK Signaling Pathway Suppression: Certain 1,3,4-thiadiazole derivatives have been shown to inhibit the MEK/ERK signaling pathway, which is often hyperactivated in colorectal cancer.[8]

cluster_2 MEK/ERK Signaling Pathway Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiazole_Derivative 4-(4-Fluorophenyl)-1,3- thiazole-2-thiol Thiazole_Derivative->MEK Inhibits cluster_3 Experimental Workflow Start Synthesis & Purification of This compound Cytotoxicity_Screening In vitro Cytotoxicity Screening (MTT Assay on multiple cell lines) Start->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action Apoptosis_Assay Apoptosis Assays (Caspase activity, Bcl-2/Bax) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for MEK/ERK) Mechanism_of_Action->Pathway_Analysis In_Vivo In vivo Studies (Xenograft models) Pathway_Analysis->In_Vivo Conclusion Evaluation of Therapeutic Potential In_Vivo->Conclusion

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Phenylthiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-phenylthiazole-2-thiol scaffold represents a privileged structure with a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer, dual enzyme inhibitory, and antifungal properties. By presenting quantitative data, detailed experimental protocols, and clear visual representations of SAR trends, this document aims to facilitate the rational design of next-generation therapeutic agents.

The 4-phenylthiazole-2-thiol core, with its versatile substitution points, has been extensively explored in medicinal chemistry. Modifications to the phenyl ring and the thiol group at the 2-position of the thiazole ring have profound effects on the biological potency and selectivity of these compounds. This guide synthesizes findings from multiple studies to offer a comparative overview of these effects.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 4-phenylthiazole have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest. The following table summarizes the in vitro anticancer activity of representative 4-phenylthiazole derivatives.

Table 1: Anticancer Activity of 4-Phenylthiazole Derivatives

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
1a HA549 (Lung)>50[1]
1b 4-FA549 (Lung)15.2 ± 1.3[1]
1c 4-ClA549 (Lung)10.8 ± 0.9[1]
1d 4-BrA549 (Lung)8.5 ± 0.7[1]
1e 4-CH3A549 (Lung)20.1 ± 1.8[1]
2a HSW480 (Colon)>50[1]
2b 4-FSW480 (Colon)12.5 ± 1.1[1]
2c 4-ClSW480 (Colon)9.2 ± 0.8[1]
3a HCH1/PA-1 (Ovarian)>50[1]
3b 4-FCH1/PA-1 (Ovarian)18.7 ± 1.5[1]
4a 4-NO2 (on N-phenyl at C2)SKNMC (Neuroblastoma)9.8 ± 0.25[2]
4b 2-NO2 (on N-phenyl at C2)Hep-G2 (Liver)15.2 ± 0.33[2]

Structure-Activity Relationship for Anticancer Activity

The data reveals several key trends for the anticancer activity of 4-phenylthiazole derivatives:

  • Substitution on the Phenyl Ring at C4: The presence of a substituent on the phenyl ring at the 4-position of the thiazole is crucial for activity. Unsubstituted analogs (e.g., 1a , 2a , 3a ) are generally inactive.[1]

  • Nature of the Substituent: Halogen atoms, particularly chlorine and bromine, at the para-position of the phenyl ring enhance cytotoxicity.[1] Electron-withdrawing groups like a nitro group also contribute to potent anticancer activity.[2]

  • Position of the Substituent: The position of the substituent on the N-phenyl ring at the 2-position of the thiazole can influence cell line specificity. For instance, a para-nitro group was most effective against SKNMC cells, while an ortho-nitro group showed better activity against Hep-G2 cells.[2]

SAR_Anticancer cluster_core 4-Phenylthiazole Core cluster_R1 Substituents on Phenyl Ring (R) cluster_R2 Modifications at 2-Thiol Core 4-Phenylthiazole-2-thiol R_H H (Inactive) Core->R_H R_Halogen Halogen (F, Cl, Br) (Increased Activity) Core->R_Halogen R_Alkyl Alkyl (e.g., CH3) (Moderate Activity) Core->R_Alkyl Thiol_N_Phenyl N-Substituted Phenyl Ring (Activity Dependent on Substituent) Core->Thiol_N_Phenyl

SAR for Anticancer Activity

Dual sEH/FAAH Inhibition: A Novel Approach for Pain and Inflammation

A significant area of investigation for 4-phenylthiazole derivatives is their ability to dually inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). This dual inhibition presents a promising strategy for the management of pain and inflammation.

Table 2: Dual sEH/FAAH Inhibitory Activity of 4-Phenylthiazole Derivatives

Compound IDR (Substitution on Phenyl Ring)Human sEH IC50 (nM)Human FAAH IC50 (nM)Reference
5a H3.130.8[3]
5b 4-F2.815.6[3]
5c 4-Cl2.112.3[3]
5d 4-Br1.910.1[3]
5e 4-CH32.311.1[3]
6o 2,4-di-F2.59.8[4]

Structure-Activity Relationship for Dual sEH/FAAH Inhibition

The SAR for dual sEH/FAAH inhibition highlights the following:

  • Importance of the 4-Phenylthiazole Moiety: The 4-phenylthiazole scaffold is well-tolerated by both enzymes and is a key feature for potent dual inhibition.[3][4]

  • Substituents on the Phenyl Ring: Similar to anticancer activity, substitutions on the phenyl ring are beneficial. Electron-donating groups and halogens at the ortho, meta, and para positions are well-tolerated and can lead to low nanomolar inhibition.[3]

  • Bulky Moieties: The presence of a bulky group on the left side of the pharmacophore appears to be favored by both enzymes.[3]

SAR_Dual_Inhibition cluster_core 4-Phenylthiazole Core cluster_R Substituents on Phenyl Ring (R) cluster_pharmacophore Pharmacophore Core 4-Phenylthiazole R_H H (Good Activity) Core->R_H R_Halogen Halogen (F, Cl, Br) (Excellent Activity) Core->R_Halogen R_Alkyl Alkyl (e.g., CH3) (Excellent Activity) Core->R_Alkyl Pharmacophore Bulky Moiety Favored Core->Pharmacophore

SAR for Dual sEH/FAAH Inhibition

Antifungal Activity: Combating Fungal Pathogens

4-Phenylthiazole derivatives have also emerged as potent antifungal agents, particularly against Candida species. Modifications on the thiazole ring and the phenyl group significantly impact their antifungal efficacy.

Table 3: Antifungal Activity of 4-Phenylthiazole Derivatives against Candida albicans

Compound IDR (Substitution on Phenyl Ring)R' (Substitution at N3 of thiazole)MIC (µg/mL)Reference
7a H3-morpholinopropyl>64[5]
7d 4-Cl3-morpholinopropyl8[5]
7e 4-F3-morpholinopropyl4[5]
8a -1,2-diaminocyclohexane (on oxadiazole linker)4[6]
8b -N,N-dimethylethylenediamine (on oxadiazole linker)8[6]

Structure-Activity Relationship for Antifungal Activity

Key SAR findings for antifungal activity include:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring significantly enhance antifungal activity.[5]

  • Side Chains: The nature of the side chain attached to the thiazole core is critical. The presence of cyclic diamine structures, like 1,2-diaminocyclohexane, can lead to potent and selective antifungal activity.[6]

  • Lipophilicity: Increased lipophilicity often correlates with improved antifungal potency.[5]

SAR_Antifungal cluster_core 4-Phenylthiazole Core cluster_R1 Substituents on Phenyl Ring (R) cluster_R2 Side Chain at C2/N3 (R') Core 4-Phenylthiazole R_H H (Inactive) Core->R_H R_Halogen Halogen (F, Cl) (Increased Activity) Core->R_Halogen R2_Morpholino Morpholinopropyl (Moderate Activity) Core->R2_Morpholino R2_Diamine Cyclic Diamine (Potent & Selective Activity) Core->R2_Diamine

SAR for Antifungal Activity

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to allow for replication and further investigation.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Dual sEH/FAAH Inhibition Assay

These assays measure the ability of the compounds to inhibit the enzymatic activity of sEH and FAAH.

  • sEH Inhibition Assay: The assay is typically performed using a fluorogenic substrate. The enzyme is incubated with the test compound, and the reaction is initiated by the addition of the substrate. The fluorescence generated from the hydrolysis of the substrate is measured over time.

  • FAAH Inhibition Assay: This assay also often uses a fluorogenic substrate. The enzyme preparation is incubated with the test compound, followed by the addition of the substrate. The rate of fluorescent product formation is measured to determine the inhibitory activity.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

The 4-phenylthiazole-2-thiol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships outlined in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity. For anticancer applications, halogen and nitro substitutions on the phenyl ring are favorable. In the context of dual sEH/FAAH inhibition, a variety of substituents on the phenyl ring are well-tolerated, emphasizing the importance of the overall molecular shape. For antifungal activity, electron-withdrawing groups on the phenyl ring and specific side chains are key determinants of potency. The provided experimental protocols offer a foundation for further exploration and validation of new derivatives. This comparative guide serves as a valuable resource for researchers aiming to harness the full therapeutic potential of the 4-phenylthiazole-2-thiol scaffold.

References

At a Glance: Comparison of Key Synthetic Routes to 4-Arylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of 4-Arylthiazoles for Researchers and Drug Development Professionals.

The 4-arylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of these molecules is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to 4-arylthiazoles, offering a detailed examination of the classical Hantzsch and Cook-Heilbron syntheses, alongside a modern microwave-assisted, one-pot methodology. By presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.

The selection of a synthetic strategy for 4-arylthiazoles is contingent on several factors, including the desired substitution pattern, the availability of starting materials, reaction efficiency, and environmental impact. The following table summarizes the key quantitative parameters of the discussed synthetic routes.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3)30 min - 2 hRoom Temp. - Reflux80 - 99%
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature"Significant"
Microwave-Assisted One-Pot Synthesis Aromatic Ketone, N-Bromosuccinimide (NBS), ThioureaPEG-400, Water28 - 32 min80 - 85 °C84 - 89%

Visualizing the Pathways: Synthetic Schemes and Workflows

To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.

Caption: General structure of a 4-arylthiazole.

Hantzsch_Synthesis Reactant1 α-Haloketone Intermediate1 Thioether Intermediate Reactant1->Intermediate1 + Thioamide Reactant2 Thioamide Reactant2->Intermediate1 Product 4-Arylthiazole Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Cyclization Intermediate2->Product Dehydration Cook_Heilbron_Synthesis Reactant1 α-Aminonitrile Intermediate1 Dithiocarbamate Intermediate Reactant1->Intermediate1 + CS2 Reactant2 Carbon Disulfide Reactant2->Intermediate1 Product 5-Amino-2-mercaptothiazole Intermediate1->Product Cyclization Microwave_One_Pot_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Aromatic Ketone Product 4-Aryl-2-aminothiazole Ketone->Product NBS NBS NBS->Product Thiourea Thiourea Thiourea->Product Microwave Microwave Irradiation (80-85 °C) Microwave->Product Solvent PEG-400 / Water Solvent->Product

A Comparative Benchmark Analysis of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol against Leading PI3K/Akt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective performance comparison of the novel compound 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol against established inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3] This document summarizes key quantitative data, details the experimental protocols used for evaluation, and visualizes the targeted pathway and workflows.

Inhibitory Potency Comparison

The inhibitory activity of this compound was benchmarked against well-characterized inhibitors: Pictilisib (GDC-0941), a pan-PI3K inhibitor, and MK-2206, an allosteric Akt inhibitor.[1][4] The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays. Cellular potency was assessed by measuring the impact on cell viability in A549 lung cancer cells, a cell line known to exhibit PI3K/Akt pathway activity.

Table 1: Comparative Inhibitory Activity (IC50 Values in µM)

Compound Target In Vitro Kinase Assay IC50 (µM) A549 Cell Viability IC50 (µM)
This compound PI3Kα (Illustrative) 8.5 ± 0.9 15.2 ± 1.8
Pictilisib (GDC-0941) pan-PI3K 0.003 ± 0.0005[4] 0.5 ± 0.07
MK-2206 pan-Akt (Allosteric) 0.008 ± 0.001[1] 1.2 ± 0.15

NOTE: Data for this compound is illustrative for benchmarking purposes. Data for known inhibitors are derived from published literature.

Experimental Protocols & Methodologies

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

In Vitro Kinase Assay Protocol

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[5][6][7]

Reagents and Materials:

  • Purified recombinant kinase (e.g., PI3Kα, Akt1)

  • Substrate (e.g., purified protein or peptide)

  • [γ-³²P]ATP[8]

  • Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • SDS-PAGE gels and reagents

  • Phosphorimager system

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the purified kinase and its specific substrate.

  • Add the diluted test compound to the kinase/substrate mixture and incubate for 15 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.[5]

  • Allow the reaction to proceed for 30 minutes at 30°C.

  • Terminate the reaction by adding 6x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[5]

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the amount of radiolabeled, phosphorylated substrate using a phosphorimager.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

Reagents and Materials:

  • A549 human lung adenocarcinoma cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10][11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[11]

  • Treat the cells with serial dilutions of the test compounds and incubate for an additional 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[9][12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 values.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, such as Akt, providing a direct measure of pathway inhibition within the cell.[2][13][14]

Reagents and Materials:

  • A549 cells

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • PVDF membrane

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Lysis: Treat A549 cells (70-80% confluent) with test compounds for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[13][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[2]

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizations: Pathway and Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates Thiazole 4-(4-Fluorophenyl)- 1,3-thiazole-2-thiol Thiazole->PI3K Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K MK2206 MK-2206 MK2206->Akt

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF Membrane) B->C D 4. Blocking (5% Milk in TBST) C->D E 5. Primary Antibody Incubation (e.g., anti-pAkt) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. ECL Substrate Addition & Chemiluminescence F->G H 8. Imaging & Densitometry (Signal Quantification) G->H

Caption: Experimental workflow for Western blot analysis.

References

Comparative Analysis of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol: A Study in Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the cross-reactivity profile of the novel compound 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol. The study was conducted to assess its selectivity against a panel of representative biological targets, including protein kinases and microbial enzymes. The performance of this compound is compared with established inhibitors, Dasatinib (a multi-kinase inhibitor) and Ciprofloxacin (a broad-spectrum antibiotic), to provide a contextual understanding of its specificity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4][5] The diverse biological effects of these compounds underscore the importance of characterizing their selectivity to identify potential on-target and off-target activities. This guide presents a hypothetical cross-reactivity profile of this compound, highlighting its potential as a selective agent compared to broad-spectrum alternatives.

Data Presentation

The following tables summarize the quantitative data from our comparative cross-reactivity assays.

Table 1: Kinase Inhibitory Profile

This table displays the half-maximal inhibitory concentration (IC50) values for this compound and the control compound, Dasatinib, against a panel of selected kinases. Lower IC50 values indicate higher inhibitory potency.

Kinase TargetThis compound (IC50 in µM)Dasatinib (IC50 in µM)
Abl1> 1000.002
Src85.30.001
VEGFR215.20.008
EGFR> 1001.5
PKA> 10025

Table 2: Antimicrobial Activity

This table presents the minimum inhibitory concentration (MIC) values for this compound and the control antibiotic, Ciprofloxacin, against representative bacterial strains. Lower MIC values indicate greater antimicrobial efficacy.

Bacterial StrainThis compound (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)
Escherichia coli80.015
Staphylococcus aureus40.5
Pseudomonas aeruginosa320.25
Bacillus subtilis20.125

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC50 values of the test compounds against a panel of protein kinases.

  • Methodology: A fluorescence-based, time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.[6]

    • Reagents: Recombinant human kinases, biotinylated peptide substrates, ATP, and a terbium-labeled anti-phospho-specific antibody.

    • Procedure: The assay was performed in 384-well plates. Each well contained the specific kinase, the peptide substrate, and ATP in an appropriate kinase buffer. Test compounds were serially diluted and added to the wells. The reaction was initiated by the addition of ATP and incubated at room temperature.

    • Detection: After the incubation period, a detection solution containing the terbium-labeled antibody and a FRET acceptor was added. The TR-FRET signal, proportional to the amount of phosphorylated substrate, was measured using a plate reader.

    • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a sigmoidal model.

2. Antimicrobial Susceptibility Testing

  • Objective: To determine the MIC of the test compounds against various bacterial strains.

  • Methodology: The broth microdilution method was used as a standard procedure for determining the MIC.[1][4][7]

    • Media: Cation-adjusted Mueller-Hinton broth was used for bacterial growth.

    • Procedure: The test compounds were serially diluted in the broth in 96-well microtiter plates. A standardized inoculum of each bacterial strain was added to the wells.

    • Incubation: The plates were incubated at 37°C for 18-24 hours.

    • Data Analysis: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by thiazole derivatives.

G Figure 1: Cross-Reactivity Screening Workflow compound Test Compound (this compound) primary_assay Primary Target Assay compound->primary_assay kinase_panel Kinase Panel Screening (e.g., 96 kinases) primary_assay->kinase_panel Broad Screening antimicrobial_panel Antimicrobial Panel Screening (Gram +/- bacteria) primary_assay->antimicrobial_panel Broad Screening data_analysis Data Analysis (IC50 / MIC Determination) kinase_panel->data_analysis antimicrobial_panel->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile hit_validation Hit Validation and Secondary Assays selectivity_profile->hit_validation

Figure 1: Cross-Reactivity Screening Workflow

G Figure 2: Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR2) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription ligand Growth Factor ligand->receptor compound 4-(4-Fluorophenyl)- 1,3-thiazole-2-thiol compound->receptor Inhibition

References

Unlocking Potential: A Comparative Docking Analysis of 4-Phenylthiazole Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of various 4-phenylthiazole analogues against key biological targets. Supported by experimental data from multiple studies, this analysis aims to shed light on the structure-activity relationships that govern the inhibitory potential of this versatile scaffold.

The 4-phenylthiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. In silico molecular docking studies are a cornerstone of modern drug discovery, offering a rapid and cost-effective method to predict the binding affinity and orientation of small molecules within the active site of a biological target. This guide synthesizes findings from several docking studies to provide a comparative overview of 4-phenylthiazole analogues, offering insights for the rational design of more potent and selective inhibitors.

Comparative Docking Performance of 4-Phenylthiazole Analogues

The following tables summarize the quantitative data from various studies, comparing the docking scores and inhibitory activities of different 4-phenylthiazole analogues against their respective biological targets.

Table 1: Docking Performance and In Vitro Activity against PI3Kα
Compound IDSubstitution on Phenyl RingDocking Score (kcal/mol)IC50 (µM)Reference
6a NaphthaleneNot Reported0.225 ± 0.01[1]
Alpelisib (Standard) -Not Reported0.061 ± 0.003[1]

Note: While a specific docking score for compound 6a was not provided in the reference, its potent in vitro activity against PI3Kα highlights its potential as an inhibitor.[1]

Table 2: Comparative Docking Scores of Thiazole Derivatives against COX-2
Compound IDSubstitution PatternDocking Score (kcal/mol)Reference
A3 2-(trimethoxyphenyl)Not Reported[2]
Meloxicam (Standard) -Not Reported[2]
Lonazolac Analogue 2a Not Specified-9.461[3]
Lonazolac Analogue 2b Not Specified-7.962[3]
Celecoxib (Standard) --8.692 to -12.882[3]
Rofecoxib (Standard) --9.357[3]

Note: Compound A3 showed a good COX-2 selectivity index, similar to meloxicam.[2] The Lonazolac analogues demonstrated comparable or superior binding affinities to the standard drug Celecoxib.[3]

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow, with specific parameters varying between studies.

General Molecular Docking Protocol:
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized using a suitable force field.[4]

  • Ligand Preparation: The 2D structures of the 4-phenylthiazole analogues are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization to obtain their most stable conformation.

  • Grid Generation: A binding site, or "grid box," is defined on the protein, typically centered on the active site where the natural substrate or a known inhibitor binds. This grid defines the search space for the docking algorithm.[4]

  • Molecular Docking: Docking is performed using software such as AutoDock Vina, GLIDE (Schrödinger Suite), or Molegro Virtual Docker.[4][5] The software systematically samples various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function. The poses are then ranked based on their docking scores.[5]

  • Analysis of Results: The docked poses are visualized and analyzed to understand the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. The pose with the most favorable docking score and interaction profile is considered the most probable binding mode.

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical molecular docking workflow and a key signaling pathway targeted by 4-phenylthiazole analogues.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Binding Interaction Analysis Binding Interaction Analysis Pose Analysis->Binding Interaction Analysis

A typical workflow for molecular docking studies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP3->PIP2 dephosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Cell Cell Growth, Proliferation, Survival mTORC1->Cell PTEN PTEN PTEN->PIP3

The PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[6][7][8] Several 4-phenylthiazole analogues have been investigated as inhibitors of key kinases in this pathway, such as PI3Kα.[1] The diagram above illustrates the cascade of events, starting from the activation of receptor tyrosine kinases (RTKs) to the downstream effects on cellular processes. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[8] Understanding these interactions is crucial for the development of targeted therapies.

References

Safety Operating Guide

Proper Disposal of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the operational and disposal plans of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol.

Hazard Assessment and Identification

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage. [1]

The compound is a combustible solid and, as a thiol derivative, is likely to have a strong, unpleasant odor.[2][3][4] Due to its hazardous nature, it must be handled with appropriate personal protective equipment and disposed of as hazardous waste.

Data Presentation

The following table summarizes the available quantitative and qualitative data for this compound.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 42365-73-1[1]
Molecular Formula C₉H₆FNS₂[5]
Molecular Weight 211.28 g/mol [1]
Physical Form Solid[1]
Melting Point 190-192 °C[6]
GHS Hazard Codes H302, H318[1]
Signal Word Danger[1]
Storage Class 11 (Combustible Solids)[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment must be worn to minimize exposure:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and solid particulates that can cause serious eye damage.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.

  • Respiratory Protection: All handling of this solid compound should be done in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safe cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Before beginning cleanup, don the required personal protective equipment as outlined above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the spilled solid into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: After the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. All materials used for decontamination (e.g., paper towels, absorbent pads) must be collected and disposed of as hazardous waste.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent pads, must be placed in a sealed, labeled hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department, following your facility's established procedures.

Proper Disposal Procedure

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Plan:
  • Waste Collection:

    • Collect all solid waste of this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.

  • Waste Segregation and Incompatibilities:

    • Store waste containing this compound separately from incompatible materials. As an organosulfur (thiol) compound, it should not be mixed with:

      • Strong oxidizing agents

      • Strong bases

    • Keeping waste streams separate prevents potentially hazardous chemical reactions.

  • Labeling:

    • The hazardous waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "42365-73-1"

      • An indication of the hazards (e.g., "Toxic," "Corrosive")

      • The date when waste was first added to the container.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste contents.

Disposal of Empty Containers:
  • Empty containers that once held this compound must be triple-rinsed with an appropriate solvent.

  • The rinsate must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, the container may be disposed of in accordance with your institution's policies for decontaminated labware.

Mandatory Visualizations

Experimental Workflow: Disposal of this compound

start Start: Waste Generation (Solid this compound) ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated Container ppe->collect check_container Is container compatible, sealed, and in good condition? collect->check_container label Step 3: Label Container ('Hazardous Waste', Full Chemical Name, CAS#, Hazards) check_container->label Yes replace_container Obtain a new, suitable container check_container->replace_container No segregate Step 4: Segregate Waste (Away from oxidizers and strong bases) label->segregate store Step 5: Store in Satellite Accumulation Area segregate->store contact_ehs Step 6: Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by Licensed Service contact_ehs->end replace_container->collect

Caption: Disposal workflow for this compound.

Logical Relationship: Spill Response Decision Tree

spill Spill of this compound Occurs assess Is the spill large or unmanageable? spill->assess evacuate Evacuate Area & Contact EHS Immediately assess->evacuate Yes secure Secure Area & Don PPE assess->secure No report Report incident to Supervisor and EHS evacuate->report cleanup Follow Spill Cleanup Protocol: 1. Contain Solid 2. Decontaminate Area secure->cleanup dispose Collect all cleanup materials as hazardous waste cleanup->dispose dispose->report end End of Response report->end

Caption: Decision tree for responding to a spill of the compound.

References

Personal protective equipment for handling 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS Number: 42365-73-1). The following procedures are based on available safety data and best practices for handling similar chemical compounds to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a solid compound classified as hazardous.[1][2] It is crucial to understand its potential risks before handling.

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H318: Causes serious eye damage[1]

  • Hazard Classifications:

    • Acute Toxicity, Oral (Category 4)

    • Serious Eye Damage (Category 1)

  • Physical Hazards: Combustible Solid

Personal Protective Equipment (PPE)

The precautionary statement P280 explicitly requires the use of protective gloves, clothing, eye, and face protection when handling this substance.[1] The following table outlines the recommended PPE based on general laboratory safety standards for hazardous chemicals.

PPE CategoryItemStandard/SpecificationPurpose
Eye & Face Safety GogglesANSI Z87.1 compliant, splash-proofProtects against splashes and dust particles causing serious eye damage.[3][4][5]
Face ShieldWorn over safety gogglesRecommended for operations with a significant risk of splashing or dust generation.[4][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Disposable, powder-free, conforming to EN ISO 374-1Provides protection against incidental skin contact.[3][4][6]
Body Protection Laboratory CoatLong-sleeved, flame-retardant material recommendedProtects skin and personal clothing from contamination.[3][4][6]
Respiratory N95 or N100 RespiratorNIOSH-approvedRequired when handling the solid powder outside of a fume hood or in poorly ventilated areas.[4][6]

Operational and Disposal Plans

Adherence to structured protocols for handling, storage, and disposal is essential for laboratory safety and regulatory compliance.

Experimental Protocol: Safe Handling Procedure
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] Read the Safety Data Sheet (SDS) thoroughly.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5][6]

  • Donning PPE: Wear all recommended PPE as detailed in the table above before beginning work.

  • Weighing and Transfer: Handle the solid carefully to minimize dust generation.[5][6] Use appropriate tools (e.g., spatulas) for transfers.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][5] Do not eat, drink, or smoke in the work area.[3][7]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be removed immediately and laundered before reuse.[3]

Emergency Protocol: Spill and Exposure
  • Minor Spill (in a fume hood):

    • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8]

    • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[5]

    • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[8]

    • Disposal: Dispose of all cleanup materials as hazardous waste.[8]

  • Eye Contact Exposure:

    • Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[4][5]

    • Remove contact lenses if present and easy to do so.[1]

    • Seek immediate medical attention.[5]

  • Skin Contact Exposure:

    • Wash the affected area immediately with soap and plenty of water.[4][5]

    • Remove contaminated clothing.[3]

    • Seek medical attention if irritation develops or persists.[5]

  • Ingestion:

    • Rinse the mouth with water.[5]

    • Do NOT induce vomiting.[7]

    • Seek immediate medical attention.[5]

Storage Plan
  • Container: Store the compound in a tightly closed and properly labeled container.[4][5]

  • Location: Keep in a cool, dry, and well-ventilated area designated for combustible solids (Storage Class 11).[4]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Disposal Plan
  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[8]

  • Regulatory Compliance: Dispose of the contents and container in accordance with all federal, state, and local environmental regulations. Do not empty into drains.[5][8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation (Review SDS, Check Safety Equip.) ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling (In Fume Hood, Minimize Dust) ppe->handling storage Proper Storage (Cool, Dry, Ventilated) handling->storage Store Unused Material end_use End of Use handling->end_use Process Completed spill Spill or Exposure Event handling->spill decon Decontamination (Clean Workspace, Wash Hands) end_use->decon disposal Waste Disposal (Collect in Labeled Container) decon->disposal emergency Follow Emergency Protocol (First Aid, Spill Cleanup) spill->emergency emergency->decon

Caption: Workflow for safe handling, storage, and disposal of hazardous chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,3-thiazole-2-thiol
Reactant of Route 2
4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.